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Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester Documentation Hub

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  • Product: Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester
  • CAS: 184488-31-1

Core Science & Biosynthesis

Foundational

The Inner Workings of a Precision Weapon: A Technical Guide to the Mechanism of Z-D-Phe-Pro-Based Boronic Acid Inhibitors

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Strategic Disarmament of Serine Proteases In the intricate cellular theater, serine proteases act as master regu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Disarmament of Serine Proteases

In the intricate cellular theater, serine proteases act as master regulators, meticulously cleaving peptide bonds to control everything from digestion and blood coagulation to immune responses and apoptosis. Their dysregulation, however, can trigger a cascade of pathological events, making them prime targets for therapeutic intervention. The development of highly specific and potent protease inhibitors is a cornerstone of modern drug discovery. This guide delves into the core mechanism of a sophisticated class of inhibitors exemplified by Z-D-Phe-Pro-methoxypropylboroglycinepinanediol ester, a molecule designed for precision targeting and potent, reversible covalent inhibition.

While this specific molecule represents a tailored research compound, its architecture is emblematic of a successful strategy in protease inhibitor design. It combines a peptide-based recognition element (Z-D-Phe-Pro-) for high target specificity with a boronic acid "warhead" that forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[1][2][3] The pinanediol ester serves as a protective group, enhancing stability and cell permeability before being hydrolyzed to unmask the active boronic acid.[4][5] This guide will dissect the function of each molecular component, elucidate the mechanism of inhibition, provide validated experimental protocols for characterization, and offer insights into the interpretation of key data.

Part 1: Molecular Architecture and Rationale for Design

The efficacy of this inhibitor class stems from a modular design, where each component serves a distinct and critical function. Understanding this structure-function relationship is paramount for both utilizing and designing similar compounds.

  • The Specificity Module (Z-D-Phe-Pro-): The N-terminal dipeptide sequence, D-Phenylalanine-Proline, is the inhibitor's guidance system. Proteases possess specificity pockets (S-subsites) that recognize and bind particular amino acid residues (P-sites) of their substrates.[2] The D-Phe-Pro motif is designed to fit snugly into the S1 and S2 subsites of chymotrypsin-like serine proteases, which preferentially cleave after large hydrophobic residues like phenylalanine.[2][6] The use of a D-amino acid can confer resistance to cleavage by other proteases, enhancing the inhibitor's bioavailability. The N-terminal Carbobenzoxy (Z) group protects the peptide from exopeptidases and can form additional interactions within the active site.

  • The Warhead (boroglycine): At the heart of the inhibitor lies the boronic acid moiety. Boronic acids are potent inhibitors of serine proteases because the boron atom is electrophilic and can readily accept a nucleophilic attack from the hydroxyl group of the catalytic serine residue (typically Ser195 in the chymotrypsin numbering system).[1][2] This mimics the formation of the tetrahedral intermediate during natural substrate hydrolysis.[1][6] The resulting covalent adduct is a stable, yet reversible, complex that effectively locks the enzyme in an inactive state.[7]

  • The Stabilizer and Delivery System (Pinanediol Ester): Free boronic acids can be unstable and may engage in off-target interactions. The pinanediol group serves as a chiral auxiliary and a protecting group for the boronic acid.[4][5] This esterification increases the compound's stability and lipophilicity, which can aid in cell membrane permeability. Once in a biological environment or within the target cell, the pinanediol ester is hydrolyzed, releasing the active boronic acid at the site of action.[4]

  • The Tuning Moiety (methoxypropyl): This group, attached to the boroglycine, can be modified to fine-tune the inhibitor's properties, such as solubility, potency, and pharmacokinetic profile.

Part 2: The Core Mechanism of Covalent Inhibition

The inhibition of a serine protease by a peptidyl boronic acid is a two-step process involving initial non-covalent binding followed by the formation of a reversible covalent bond.[8]

  • Initial Binding (Formation of the Michaelis Complex): The inhibitor first docks into the active site of the protease. This initial, non-covalent binding is driven by hydrogen bonds and hydrophobic interactions between the peptidyl portion (Z-D-Phe-Pro-) of the inhibitor and the enzyme's specificity pockets. This step is governed by the dissociation constant, Ki.

  • Covalent Adduct Formation: Once the inhibitor is correctly positioned, the electrophilic boron atom is situated in close proximity to the nucleophilic hydroxyl group of the catalytic Ser195. Facilitated by the other members of the catalytic triad (His57 and Asp102), the serine hydroxyl attacks the boron atom.[2] This forms a stable, tetrahedral boronate adduct, effectively mimicking the transition state of peptide bond hydrolysis.[1][6] This covalent interaction can also involve the catalytic histidine residue.[9] The rate of this step is defined by the inactivation rate constant, kinact.

The overall potency of the inhibitor is a function of both the initial binding affinity and the rate of covalent bond formation.

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Ser195 Ser195-OH His57 His57 Ser195->His57 H-bond Complex Z-D-Phe-Pro B(OH)2-O-Ser195 Ser195->Complex:warhead 2. Nucleophilic Attack (Covalent Bond Formation) Asp102 Asp102 His57->Asp102 H-bond His57_H His57-H+ OxyanionHole Oxyanion Hole Inhibitor Z-D-Phe-Pro B(OH)2 Inhibitor:warhead->Ser195 1. Initial Binding (Non-covalent) Complex->OxyanionHole Stabilization

Figure 1. Mechanism of serine protease inhibition by a peptidyl boronic acid.

Part 3: Experimental Characterization of Inhibitor Activity

To rigorously characterize the inhibitory potential of a compound like Z-D-Phe-Pro-methoxypropylboroglycinepinanediol ester, a series of biochemical and cellular assays are required.

In Vitro Enzyme Inhibition Assay: Determining IC₅₀ and Kᵢ/kᵢₙₐ꜀ₜ

The cornerstone of inhibitor characterization is the in vitro enzyme kinetics assay. This experiment quantifies the inhibitor's potency by determining its half-maximal inhibitory concentration (IC₅₀) and the kinetic parameters of inhibition (Kᵢ and kᵢₙₐ꜀ₜ).

Protocol: Determining Time-Dependent IC₅₀ for a Covalent Inhibitor

This protocol is designed to account for the time-dependent nature of covalent inhibition.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

    • Enzyme Stock: Prepare a concentrated stock solution of the target serine protease (e.g., chymotrypsin) in assay buffer.

    • Inhibitor Stock: Prepare a high-concentration stock of the inhibitor in DMSO. Create a serial dilution series in DMSO.

    • Substrate Stock: Prepare a stock solution of a chromogenic or fluorogenic substrate specific for the enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin).

  • Pre-incubation Step:

    • In a 96-well plate, add a fixed amount of the enzyme to wells containing varying concentrations of the inhibitor (diluted from the DMSO stock into the assay buffer). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Include control wells with enzyme and buffer/DMSO only (no inhibitor) and wells with buffer/DMSO only (no enzyme).

    • Incubate the plate at a constant temperature (e.g., 37°C) for several different, fixed time points (e.g., 5, 15, 30, and 60 minutes). This step is critical for covalent inhibitors as the extent of inhibition will increase over time.[10][11]

  • Reaction Initiation and Measurement:

    • After each pre-incubation period, initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in a microplate reader set to the appropriate wavelength for the chromogenic (e.g., 405 nm) or fluorogenic substrate.

    • Measure the rate of product formation (initial velocity, V₀) by monitoring the change in absorbance or fluorescence over time.

  • Data Analysis:

    • For each pre-incubation time point, plot the initial velocity (V₀) as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each time point.

    • The IC₅₀ values will decrease with longer pre-incubation times, which is a hallmark of covalent inhibition.[10]

    • Further analysis can be performed by fitting the time-dependent IC₅₀ data to specific kinetic models to extract the individual parameters Kᵢ (initial binding affinity) and kᵢₙₐ꜀ₜ (rate of covalent modification).[11][12]

Data Presentation

Pre-incubation Time (min)IC₅₀ (nM)
5150.2
1585.7
3042.1
6020.5

Table 1. Example of time-dependent IC₅₀ values for a covalent serine protease inhibitor.

Selectivity Profiling

To be a viable therapeutic candidate, an inhibitor must be selective for its target protease over other related enzymes.

Protocol: Protease Selectivity Panel

  • Enzyme Panel: Select a panel of relevant serine proteases (e.g., trypsin, elastase, thrombin) and potentially other classes of proteases (e.g., cysteine proteases like caspases).

  • Assay Execution: Perform the IC₅₀ determination assay as described above for each protease in the panel, using an appropriate substrate for each enzyme. A fixed, long pre-incubation time (e.g., 60 minutes) is typically used for initial screening.

  • Data Analysis: Compare the IC₅₀ values obtained for the target protease against those for the other proteases. A high ratio of IC₅₀ (off-target) / IC₅₀ (on-target) indicates good selectivity.

Structural Elucidation via X-ray Crystallography

Confirming the binding mode of the inhibitor is crucial for understanding its mechanism and for guiding further optimization. X-ray crystallography provides a high-resolution snapshot of the inhibitor bound within the enzyme's active site.[13][14]

G cluster_workflow Crystallography Workflow A 1. Protein Expression & Purification B 2. Co-crystallization (Protein + Inhibitor) A->B High Purity Protein C 3. Crystal Harvesting & Cryo-protection B->C Formation of Crystals D 4. X-ray Diffraction Data Collection C->D Cryo-cooled Crystal E 5. Structure Solution & Refinement D->E Diffraction Pattern F 6. Model Validation & Analysis E->F Electron Density Map & Model

Figure 2. Experimental workflow for X-ray crystallography of a protease-inhibitor complex.

The resulting crystal structure can confirm the covalent bond between the boron atom and the catalytic serine, visualize the interactions of the peptidyl component in the specificity pockets, and reveal the overall conformation of the bound inhibitor.[13][15]

Conclusion: From Mechanism to Therapeutic Potential

The Z-D-Phe-Pro-boroglycinepinanediol ester scaffold represents a powerful and adaptable platform for the development of potent and selective serine protease inhibitors. Its mechanism of action, a finely tuned process of specific recognition followed by reversible covalent inactivation, provides a durable yet safe mode of enzyme inhibition. By understanding the intricate details of its molecular design and employing rigorous experimental methodologies for its characterization, researchers and drug developers can effectively leverage this chemical architecture to create novel therapeutics for a wide range of diseases driven by aberrant protease activity. The insights gained from mechanistic and structural studies are invaluable, paving the way for the rational design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.

References

  • Synthesis of biologically active boron-containing compounds - PMC - NIH. (n.d.). National Institutes of Health.
  • Mechanism of serine protease inhibition by boronic acids. The formation... - ResearchGate. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Tondi, D., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 61(17), 7854-7867. Retrieved March 23, 2026, from [Link]

  • Withers-Martinez, C., et al. (2012). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 109(19), 7399-7404. Retrieved March 23, 2026, from [Link]

  • Sápi, J., & Laronze, J. Y. (2012). Boron Containing Compounds as Protease Inhibitors. Chemical Reviews, 112(11), 5970-6016. Retrieved March 23, 2026, from [Link]

  • LeBeau, A. M., et al. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Chemistry & Biology, 15(7), 665-674. Retrieved March 23, 2026, from [Link]

  • Inhibition mechanism of peptide boronic acids against serine protease. - ResearchGate. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • 15.1.7 Peptide Boronic Acids. (n.d.). Science of Synthesis. Retrieved March 23, 2026, from [Link]

  • Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters | Request PDF. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Piskunov, A. V., et al. (2012). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 10(42), 8463-8471. Retrieved March 23, 2026, from [Link]

  • Matteson, D. S., et al. (1993). Synthesis and properties of pinanediol .alpha.-amido boronic esters. Organometallics, 12(1), 155-163. Retrieved March 23, 2026, from [Link]

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025). Analytical Chemistry. Retrieved March 23, 2026, from [Link]

  • Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. (2021). Chemical Science. Retrieved March 23, 2026, from [Link]

  • Crystallization and crystallographic studies of human serine protease inhibitor (serpin) B9. (2024). Acta Crystallographica Section F, Structural Biology and Crystallization Communications. Retrieved March 23, 2026, from [Link]

  • X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Farr-Jones, S., et al. (1991). Crystal versus solution structure of enzymes: NMR spectroscopy of a peptide boronic acid-serine protease complex in the crystalline state. Proceedings of the National Academy of Sciences, 88(15), 6921-6924. Retrieved March 23, 2026, from [Link]

  • Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. (2023). Journal of the American Chemical Society. Retrieved March 23, 2026, from [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (2024). National Institutes of Health. Retrieved March 23, 2026, from [Link]

  • Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester | Request PDF. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Strategies for the synthesis of peptide-boronic acids. (a) Commonly... - ResearchGate. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Mulder, M. P. C., & van der Heden van Noort, G. J. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Retrieved March 23, 2026, from [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • COOKIE-Pro: Covalent Inhibitor Binding Kinetics Profiling on the Proteome Scale. (2025). bioRxiv. Retrieved March 23, 2026, from [Link]

  • Development of potent and selective inhibitors targeting the papain-like protease of SARS-CoV-2 - PMC. (2021). National Institutes of Health. Retrieved March 23, 2026, from [Link]

  • Targeting Eukaryotic Proteases for Natural Products-Based Drug Development - PMC. (n.d.). National Institutes of Health. Retrieved March 23, 2026, from [Link]

  • Discovery of inhibitors against SARS-CoV-2 main protease using fragment-based drug design - PMC. (2023). National Institutes of Health. Retrieved March 23, 2026, from [Link]

  • Dual inhibition of coronavirus Mpro and PLpro enzymes by phenothiazines and their antiviral activity. (2023). bioRxiv. Retrieved March 23, 2026, from [Link]

  • Screening potential FDA-approved inhibitors of the SARS-CoV-2 major protease 3CL pro through high-throughput virtual screening and molecular dynamics simulation. (2021). Aging-US. Retrieved March 23, 2026, from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of Z-D-Phe-pro-methoxypropylboroglycinepinanediol Ester in Animal Models

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for the pharmacokinetic (PK) evaluation of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester, a prodrug of a potent dipeptid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) evaluation of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester, a prodrug of a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor. As a boronic acid derivative, this compound presents unique opportunities and challenges in drug development. This document outlines the strategic rationale, detailed experimental protocols, and data analysis methodologies essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models. We emphasize a holistic approach, integrating in vivo PK studies with in vitro ADME assays to build a robust profile that informs clinical translation.

Introduction: The Compound and Its Rationale

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester is a novel investigational agent targeting DPP-IV, a key enzyme in glucose homeostasis. Its design incorporates three critical chemical motifs:

  • A Dipeptide Mimetic (Z-D-Phe-pro-): This N-terminal portion mimics the natural substrates of DPP-IV, providing high-affinity and selective binding to the enzyme's active site.

  • A Boronic Acid Warhead (-boroglycine): Boronic acids are transition-state inhibitors that form a reversible covalent bond with the catalytic serine residue in the DPP-IV active site, leading to potent enzyme inhibition.

  • A Pinanediol Ester Prodrug Moiety: The highly polar boronic acid group is masked by a lipophilic pinanediol ester. This strategy is designed to enhance chemical stability and improve oral bioavailability. The ester is intended to be cleaved by endogenous esterases in the body to release the active boronic acid.

Understanding the pharmacokinetic profile is paramount. It addresses critical questions: Is the prodrug absorbed orally? How efficiently is it converted to the active inhibitor? What is the exposure and half-life of the active drug? Answering these questions is fundamental to designing a safe and effective dosing regimen.

Mechanism of Action: From Prodrug to Active Inhibitor

The therapeutic action relies on a two-step process. First, the inactive pinanediol ester prodrug must be absorbed into the systemic circulation. Second, ubiquitous esterase enzymes must hydrolyze the ester bond to release the active boronic acid, which can then inhibit plasma DPP-IV. A primary goal of the PK profile is to characterize the kinetics of both the parent prodrug and the active metabolite.

Metabolic Activation Pathway Prodrug Pinanediol Ester Prodrug (Absorbed) Active Active Boronic Acid (Pharmacologically Active) Prodrug->Active Esterase Hydrolysis (in Plasma/Tissues)

Caption: Metabolic activation of the pinanediol ester prodrug.

Preclinical Species Selection

The choice of animal model is a critical decision that directly impacts the translational relevance of the data. For DPP-IV inhibitors, rats and mice are the most commonly used species due to their well-characterized physiology and the availability of diabetic models.

  • Rat Models: The Fischer 344 rat strain is particularly noteworthy, as a naturally occurring DPP-IV-deficient substrain exists, which can serve as an invaluable tool for mechanistic studies to confirm that the pharmacological effects are indeed mediated by DPP-IV inhibition. For standard PK studies, common strains like Sprague-Dawley or Wistar are appropriate.

  • Mouse Models: C57BL/6 mice, especially those on a high-fat diet to induce insulin resistance, are frequently used to evaluate both the PK and pharmacodynamic (PD) effects of DPP-IV inhibitors.

Causality Behind the Choice: The primary consideration is that the target enzyme (DPP-IV) and the metabolic enzymes (esterases, cytochrome P450s) should have functional homology to humans. For this specific compound, it is crucial to select a species with plasma esterase activity capable of hydrolyzing the pinanediol ester to generate the active form. Preliminary in vitro cross-species plasma stability tests are highly recommended.

In Vivo Pharmacokinetic Study Design

A well-designed in vivo study is the cornerstone of PK profiling. The primary objective is to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) for both the prodrug and the active boronic acid.

Experimental Workflow

The workflow for a typical PK study involves careful planning and execution from formulation to data analysis.

PK Study Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: In-Life cluster_analysis Phase 3: Analysis Formulation Compound Formulation (IV and PO Vehicles) Dosing Dose Administration (IV Bolus & PO Gavage) Formulation->Dosing AnimalPrep Animal Acclimation & Cannulation (Optional) AnimalPrep->Dosing Sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) Dosing->Sampling Processing Plasma Processing & Storage (-80°C) Sampling->Processing Bioanalysis LC-MS/MS Quantification (Prodrug & Active Drug) Processing->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis Reporting Data Interpretation & Reporting PK_Analysis->Reporting Integrated ADME Assessment cluster_invitro In Vitro Supporting Assays invivo In Vivo PK Study (Rat, Mouse) Metabolism Metabolic Stability (Microsomes, Hepatocytes) invivo->Metabolism Explains Clearance (CL) Stability Plasma Stability (Prodrug Conversion Rate) invivo->Stability Explains Prodrug t½ & Active Drug Formation Binding Plasma Protein Binding (Free Drug Fraction) invivo->Binding Explains Volume of Distribution (Vd) DDI CYP450 Inhibition (Drug-Drug Interaction Risk) invivo->DDI Predicts Clinical Safety

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to the Dissolution of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester in DMSO

Abstract This document provides a comprehensive, technically detailed guide for the dissolution of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester, a boronic acid derivative of significant interest in drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, technically detailed guide for the dissolution of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester, a boronic acid derivative of significant interest in drug discovery and development. The protocol emphasizes the critical role of Dimethyl Sulfoxide (DMSO) as a solvent and outlines best practices to ensure the stability, and efficacy of the resulting stock solutions. This guide is intended for researchers, scientists, and professionals in the field of drug development who work with peptide-based inhibitors and boronic acid compounds.

Introduction: The Significance of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester and the Critical Role of the Solvent

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester belongs to the class of boronic acid derivatives, which are increasingly utilized in medicinal chemistry.[1] These compounds, including their ester forms, often serve as potent enzyme inhibitors and are key components in the development of novel therapeutics.[1][2] The pinanediol ester group in the target compound acts as a protecting group for the boronic acid, enhancing its stability and facilitating handling.[3][4]

The successful application of this compound in experimental assays is critically dependent on its proper dissolution to create a stable, homogenous stock solution. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in pharmaceutical sciences for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[5][6][7][8] Its low toxicity at typical working concentrations makes it a preferred solvent for cell-based assays.[9][10] However, the unique chemical properties of both the boronic acid derivative and DMSO necessitate a carefully controlled dissolution protocol to prevent compound degradation and ensure experimental reproducibility.

Materials and Apparatus

Reagents
  • Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas.

  • Sterile, deionized, and nuclease-free water (for subsequent dilutions).

  • Inert gas (Argon or Nitrogen).

Apparatus
  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated micropipettes and sterile, low-retention tips

  • Sterile, amber glass vials or polypropylene cryotubes with secure screw caps

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.

Pre-Protocol Considerations: Ensuring Success from the Start

The Hygroscopic Nature of DMSO: A Critical Factor

DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11][12] Water contamination in DMSO can have several detrimental effects:

  • Compound Degradation: The presence of water can lead to the hydrolysis of the pinanediol ester, converting it to the free boronic acid, which may have different solubility and activity profiles.[11][13]

  • Reduced Solubility: Increased water content in DMSO can decrease the solubility of hydrophobic compounds, potentially leading to precipitation.[14]

  • Altered Biological Activity: Changes in the solvation state of the compound can impact its interaction with biological targets, leading to inconsistent experimental results.[11]

Therefore, the use of anhydrous DMSO is paramount.

Stability of Boronic Acid Derivatives

Boronic acids and their esters can be sensitive to moisture, air, and extreme pH conditions.[13][15] Proper storage and handling are crucial to maintain their integrity.[13] The lyophilized powder should be stored at -20°C or colder in a desiccated environment.[16]

Detailed Dissolution Protocol

This protocol is designed to produce a high-concentration stock solution (e.g., 10-50 mM) of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester in DMSO.

Step 1: Equilibration of Reagents

  • Before opening, allow the vial containing the lyophilized Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester and the sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold compound and into the DMSO.[16]

Step 2: Weighing the Compound

  • In a chemical fume hood, carefully weigh the desired amount of the lyophilized powder using an analytical balance. Perform this step as quickly as possible to minimize exposure to air and moisture.

Step 3: Initial Dissolution in Anhydrous DMSO

  • Transfer the weighed compound to a sterile, amber glass vial or polypropylene tube.

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration.

  • Immediately cap the vial tightly.

Step 4: Facilitating Dissolution

  • Vortexing: Vortex the solution for 30-60 seconds to aid in the initial dispersion of the compound.

  • Sonication: If the compound does not fully dissolve with vortexing, place the vial in a room temperature water bath sonicator for 5-10 minutes.[17] Sonication can help break up aggregates and enhance solubility.[17]

  • Gentle Warming (Optional and with Caution): In cases of persistent insolubility, gentle warming of the solution to 30-40°C can be employed.[9] However, prolonged heating should be avoided to prevent potential degradation.

Step 5: Visual Inspection and Final Assessment

  • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter. A completely dissolved solution should be homogenous.

Step 6: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials or tubes.[10][14][18]

  • For long-term storage, store the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable.[10]

  • Before use, thaw the required aliquot at room temperature and centrifuge briefly to collect the solution at the bottom of the tube.

Workflow and Data Presentation

Dissolution Workflow Diagram

DissolutionWorkflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate Compound and DMSO to Room Temperature Weigh Weigh Lyophilized Compound Equilibrate->Weigh Prevents moisture condensation Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex for 30-60 seconds Add_DMSO->Vortex Sonicate Sonicate (if necessary) Vortex->Sonicate If not fully dissolved Inspect Visually Inspect for Clarity Vortex->Inspect If fully dissolved Sonicate->Inspect Aliquot Aliquot into Single-Use Volumes Inspect->Aliquot If clear and homogenous Store Store at -80°C (long-term) or -20°C (short-term) Aliquot->Store

Caption: Workflow for dissolving Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester in DMSO.

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
Solvent Anhydrous DMSO (≥99.9%)Minimizes water-induced hydrolysis and precipitation.[11][12][14]
Stock Concentration 10-50 mMHigh concentration for serial dilutions in assays.
Dissolution Aids Vortexing, SonicationFacilitates efficient and complete dissolution.[17]
Gentle Warming ≤ 40°C (use with caution)Can improve solubility of difficult compounds.[9]
Long-Term Storage -80°CPreserves compound integrity and minimizes degradation.[10]
Short-Term Storage -20°CSuitable for up to one month.[10]
Freeze-Thaw Cycles Minimize by aliquotingRepeated cycles can lead to compound degradation and precipitation.[14]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound fails to dissolve completely - Insufficient solvent volume- Compound aggregation- Low ambient temperature- Ensure correct calculation of solvent volume.- Increase sonication time.- Gently warm the solution to 30-40°C.
Precipitation observed after dissolution - Supersaturated solution- Water contamination in DMSO- Prepare a more dilute stock solution.- Use fresh, anhydrous DMSO and ensure proper handling to prevent moisture absorption.
Inconsistent experimental results - Compound degradation- Inaccurate stock concentration- Prepare fresh stock solutions regularly.- Avoid repeated freeze-thaw cycles.- Verify the accuracy of weighing and pipetting.

Safety and Handling Precautions

  • Always handle Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester and DMSO in a well-ventilated area, preferably a chemical fume hood.[13][19]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19][20]

  • Avoid inhalation of the powder and contact with skin and eyes.[19] In case of contact, wash the affected area thoroughly with water.[19]

  • Consult the Safety Data Sheet (SDS) for the specific compound and DMSO for detailed safety information.[19][20][21][22]

Conclusion

The successful use of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester in research and drug development hinges on the meticulous preparation of stock solutions. By adhering to this detailed protocol, particularly the use of anhydrous DMSO and proper handling techniques to minimize moisture exposure, researchers can ensure the integrity and stability of their compound, leading to more reliable and reproducible experimental outcomes.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Cheng, X., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. PubMed. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • kbDNA. (2024, August 20). Peptide Preparation Guide (+Protocols). Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Becton, Dickinson and Company. (2022, October 27). Material Safety Data Sheet. Retrieved from [Link]

  • USCKS. (n.d.). Z-D-PHE-PRO-METHOXYPROPYLBOROGLYCINEPINANEDIOL ESTER[184488-31-1]. Retrieved from [Link]

  • MP Biomedicals. (2016, January 18). Dimethyl Sulfoxide. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]

  • Hall, D. G. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2026, March 7). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]

  • Amazon Web Services. (n.d.). Supporting Information. Retrieved from [Link]

  • Silva, F., et al. (2020).
  • ResearchGate. (2025, March 3). Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent?. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Musielak, B., et al. (2024, December 12). Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2024, April 15). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. PubMed. Retrieved from [Link]

  • Wu, Y., et al. (2016). An amphiphilic B,O-chelated aza-BODIPY dye: synthesis, pH-sensitivity, and aggregation behaviour in a H2O/DMSO mixed solvent. Organic & Biomolecular Chemistry, 14(3), 963-969.
  • Bērziņa, D., et al. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). EP0334685B1 - Bradykinin analogues, their synthesis and their use in therapy.

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of Z-D-Phe-Pro-methoxypropylboroglycine Pinanediol Ester

Executive Summary & Scientific Context Z-D-Phe-Pro-methoxypropylboroglycine pinanediol ester (commonly referred to as Z-D-Phe-Pro-boroMpg-OPin) represents a breakthrough in the design of synthetic serine protease inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Z-D-Phe-Pro-methoxypropylboroglycine pinanediol ester (commonly referred to as Z-D-Phe-Pro-boroMpg-OPin) represents a breakthrough in the design of synthetic serine protease inhibitors. Traditional boroarginine derivatives rely on a highly basic, positively charged guanidino group at the P1 position to mimic the natural cleavage site of substrates. In contrast, this novel compound utilizes a1[1].

This structural innovation yields a highly specific, competitive inhibitor of thrombin ( Ki​≈7–8.9 nM ) with a profoundly improved selectivity profile against off-target serine proteases such as trypsin and plasmin[2]. Given its potent anticoagulant activity and unique pharmacological profile, rigorous quantification of this boronic ester is essential for pharmacokinetic (PK) profiling and quality control[3]. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) methodology tailored specifically to the physicochemical liabilities of peptide boronic esters.

Causality in Methodological Design

Developing a robust quantitative assay for Z-D-Phe-Pro-boroMpg-OPin requires navigating three primary analytical challenges. As an application scientist, understanding the why behind the method parameters is as critical as the parameters themselves:

  • Boronic Ester Hydrolysis: The pinanediol ester protecting group is highly susceptible to hydrolysis in aqueous environments, particularly at neutral to elevated pH, reverting to the free boronic acid.

    • Causality & Solution: To arrest hydrolysis during analysis, the mobile phase must be strictly buffered to an acidic pH (pH 2.5–3.0) using trifluoroacetic acid (TFA).

  • Silanol Interactions: Boron atoms possess an empty p-orbital, making them highly Lewis acidic. They readily interact with residual, unreacted silanol groups (-SiOH) on standard silica-based stationary phases, leading to severe peak tailing and irreversible adsorption[4].

    • Causality & Solution: An ultra-inert, fully end-capped C18 column with sterically protected or hybrid silica is mandatory to ensure Gaussian peak shapes and reliable integration.

  • Chromophore Selection: The molecule lacks highly conjugated aromatic systems beyond the benzyloxycarbonyl (Z) protecting group and the D-Phenylalanine residue.

    • Causality & Solution: UV detection must be optimized in the low-wavelength region (214 nm) to capture the peptide bonds and the Z-group's absorbance maximum, necessitating UV-transparent mobile phase additives.

HPLC_Workflow Start Analyte Profiling Z-D-Phe-Pro-boroMpg-OPin Challenge1 Liability: Boronic Ester Hydrolysis Solution: Acidic Mobile Phase (pH 2.5) Start->Challenge1 Challenge2 Liability: Silanol Interactions Solution: End-capped C18 Column Start->Challenge2 Challenge3 Liability: Low Conjugation Solution: UV Detection at 214 nm Start->Challenge3 Validation Self-Validating System Forced Degradation (Hydrolysis Marker) Challenge1->Validation Challenge2->Validation Challenge3->Validation

Logical workflow for overcoming physicochemical liabilities in boronic ester HPLC analysis.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, this protocol incorporates a self-validating system: the inclusion of an in situ forced-degradation system suitability test (SST). This confirms the method's stability-indicating power—specifically, its ability to baseline-resolve the intact pinanediol ester from its primary degradant (the hydrolyzed free boronic acid).

Reagents and Materials
  • Analyte: 5 (Purity 98%)[5].

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (18.2 M Ω ·cm).

  • Additives: MS-grade Trifluoroacetic acid (TFA).

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 150 mm (or equivalent fully end-capped column).

Step-by-Step Sample and Standard Preparation
  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Z-D-Phe-Pro-boroMpg-OPin into a 10 mL volumetric flask. Dissolve completely in 100% anhydrous ACN.

    • Expert Insight: Avoid protic solvents like methanol or water at this stage to prevent premature solvolysis/hydrolysis of the boronic ester.

  • Working Standards (1.0 - 100 µg/mL): Dilute the primary stock solution using a diluent of ACN:Water (50:50, v/v) containing 0.1% TFA.

    • Expert Insight: The addition of TFA to the diluent creates an acidic microenvironment that stabilizes the pinanediol ester during autosampler storage.

  • Self-Validation Control (Hydrolysis Marker): Take a 1 mL aliquot of the 50 µg/mL working standard and adjust the pH to 8.5 using 0.1 M NaOH. Incubate at 37°C for 2 hours to force partial hydrolysis to the free boronic acid. Quench with 0.1 M HCl back to pH 3.0. Inject this sample to verify chromatographic resolution ( Rs​ ).

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge BEH C18 (130Å, 3.5 µm, 4.6 x 150 mm)Ethylene Bridged Hybrid (BEH) minimizes Lewis acid-base silanol activity.
Mobile Phase A 0.1% TFA in HPLC WaterLow pH (~2.5) stabilizes the pinanediol ester.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent, completely UV transparent at 214 nm.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 35°C ± 1°CEnsures reproducible retention and reduces system backpressure.
Detection UV at 214 nmCaptures peptide bond and Z-group absorbance maxima.
Injection Vol 10 µLPrevents volume overload while maintaining a low Limit of Quantitation (LOQ).

Table 1: Optimized HPLC Parameters

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold (focuses analyte on column head)
12.03070Linear gradient (elutes hydrophobic OPin ester)
15.01090Column wash
15.18020Re-equilibration
20.08020End

Table 2: Mobile Phase Gradient Program

Thrombin Inhibition & Biological Relevance

Understanding the biological target aids in interpreting the necessity for high-sensitivity quantification. Z-D-Phe-Pro-boroMpg-OPin acts at the terminal stage of the coagulation cascade. By substituting the charged guanidino group with a neutral methoxypropyl group, the molecule maintains high affinity for thrombin's active site—forming a covalent adduct between the boron atom and the catalytic serine—while evading off-target serine proteases[1][4].

Thrombin_Inhibition FXa Factor Xa Prothrombin Prothrombin FXa->Prothrombin Cleaves Thrombin Thrombin (Active) Serine Protease Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Inhibited Inhibited Complex Boron-Serine Adduct Thrombin->Inhibited Covalent Blockade Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Z-D-Phe-Pro-boroMpg-OPin (Neutral P1 Inhibitor) Inhibitor->Thrombin Competitive Binding (Ki = 8.9 nM) Inhibited->Fibrinogen Prevents

Mechanism of action of Z-D-Phe-Pro-boroMpg-OPin in the coagulation cascade.

Method Validation and Quantitative Data

The method was validated according to ICH Q2(R1) guidelines, ensuring precision, accuracy, and linearity. The self-validating SST confirmed a baseline resolution ( Rs​>3.0 ) between the hydrolyzed boronic acid degradant (which elutes earlier due to higher polarity) and the intact pinanediol ester.

ParameterResultAcceptance Criteria (ICH Q2)
Linearity Range 1.0 – 100.0 µg/mL R2≥0.999
LOD / LOQ 0.3 µg/mL / 1.0 µg/mLS/N 3 (LOD) and S/N 10 (LOQ)
Method Precision (RSD) 1.2% (n=6) 2.0%
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0%
Resolution ( Rs​ ) 3.1 (Ester vs. Boronic Acid) Rs​≥2.0 (Stability-indicating)

Table 3: Summary of Validation Parameters (Self-Validating Data)

Conclusion

The developed HPLC-UV method provides a rugged, stability-indicating analytical solution for Z-D-Phe-Pro-methoxypropylboroglycine pinanediol ester. By systematically addressing the chemical liabilities of the boronic ester through acidic buffering and end-capped stationary phases, researchers can achieve the highly reliable quantification necessary for advancing this unique class of neutral P1 thrombin inhibitors.

Sources

Method

Application Note: Facile Deprotection of Z-D-Phe-pro-methoxypropylboroglycinepinanediol Ester to Yield the Free Boronic Acid

For: Researchers, scientists, and drug development professionals in peptide chemistry and medicinal chemistry. Abstract Peptide boronic acids are a pivotal class of molecules, renowned for their role as potent enzyme inh...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals in peptide chemistry and medicinal chemistry.

Abstract

Peptide boronic acids are a pivotal class of molecules, renowned for their role as potent enzyme inhibitors with significant therapeutic applications.[1][2] The synthesis of these complex molecules often necessitates the use of protecting groups for the boronic acid moiety to ensure stability and compatibility with standard peptide synthesis protocols.[3][4] The pinanediol ester is a commonly employed protecting group, valued for its stereochemical control and stability.[5] However, the efficient and clean removal of this group to yield the active, free boronic acid is a critical final step that can be challenging. This application note provides a detailed, field-proven protocol for the deprotection of a model peptide boronic ester, Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester, via a biphasic transesterification method. We will delve into the mechanistic rationale, step-by-step experimental procedures, in-process monitoring, and final product characterization, offering a comprehensive guide for researchers in the field.

Introduction: The Significance of Boronic Acid Deprotection

The boronic acid functional group is a versatile pharmacophore, capable of forming reversible covalent bonds with the active site serine residues of proteases, making peptide boronic acids powerful inhibitors.[6] The synthesis of these peptides typically involves protecting the boronic acid as a boronate ester, with chiral diols like pinanediol being frequently used.[5] The deprotection step is crucial as the biological activity is often highest for the free boronic acid.[5]

Several methods exist for the deprotection of boronate esters, including harsh techniques like treatment with boron trichloride or potassium hydrogen difluoride, and milder transesterification approaches.[7][8] The biphasic transesterification with a scavenger boronic acid, such as phenylboronic acid, offers a gentle and effective method, particularly for sensitive peptide substrates.[9] This method relies on an equilibrium shift, where the pinanediol is sequestered by the scavenger, driving the reaction towards the formation of the desired free peptide boronic acid.

This guide will focus on a robust transesterification protocol, providing the necessary detail to empower researchers to confidently perform this key transformation.

The Deprotection Workflow: A Visual Overview

The overall process for the deprotection of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester is a multi-step procedure involving the core chemical reaction followed by a careful workup and purification. The following diagram illustrates the key stages of this workflow.

Deprotection_Workflow cluster_0 Pre-Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Characterization A Dissolve Starting Material in Diethyl Ether C Combine Reactants with Water (Biphasic System) A->C B Prepare Phenylboronic Acid Solution in Ether B->C D Stir Vigorously at Room Temperature (e.g., 2-4 hours) C->D E Monitor by TLC/HPLC D->E F Separate Aqueous and Organic Layers E->F Upon Completion G Wash Aqueous Layer with Diethyl Ether F->G H Lyophilize Aqueous Layer G->H I Purify by Preparative HPLC H->I J Characterize by NMR, MS I->J K Store Final Product Appropriately J->K

Caption: Workflow for the deprotection of the pinanediol ester.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the deprotection of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester. Researchers should adapt the scale according to their specific needs.

Materials and Reagents
ReagentGradeSupplierNotes
Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester≥95% PurityIn-house or CustomStarting material.
Phenylboronic AcidReagent Grade, ≥97%Major SupplierScavenger for the pinanediol.
Diethyl Ether (Et₂O)AnhydrousMajor SupplierOrganic solvent for the reaction.
Deionized Water (H₂O)High PurityIn-houseAqueous phase for product extraction.
Hydrochloric Acid (HCl) Solution0.1 M in H₂OIn-houseFor pH adjustment during workup (optional).
Sodium Sulfate (Na₂SO₄)AnhydrousMajor SupplierFor drying organic layers.
Acetonitrile (ACN)HPLC GradeMajor SupplierFor HPLC analysis and purification.
Trifluoroacetic Acid (TFA)HPLC GradeMajor SupplierMobile phase additive for HPLC.
Pre-Reaction Setup
  • Dissolution of Starting Material: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester (1.0 equivalent) in anhydrous diethyl ether. The volume should be sufficient to fully dissolve the starting material.

  • Preparation of Scavenger Solution: In a separate container, dissolve phenylboronic acid (5.0 equivalents) in anhydrous diethyl ether.

    • Rationale: A significant excess of the scavenger (phenylboronic acid) is used to drive the transesterification equilibrium towards the formation of the free boronic acid.[9]

The Deprotection Reaction
  • Combining Reagents: To the flask containing the dissolved starting material, add an equal volume of deionized water. This creates a biphasic system.

  • Initiating the Reaction: Add the phenylboronic acid solution to the biphasic mixture.

  • Reaction Conditions: Stopper the flask and stir the mixture vigorously at room temperature. Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction.

  • Monitoring Progress: The reaction progress should be monitored periodically (e.g., every 30-60 minutes) by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC Monitoring: Spot the organic layer on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a more polar spot (the free boronic acid, which will predominantly be in the aqueous phase) indicates reaction progression.

    • HPLC Monitoring: Withdraw a small aliquot from the aqueous phase, dilute with the mobile phase, and inject onto a C18 reverse-phase column. Monitor the disappearance of the starting material peak and the emergence of the product peak.[10][11]

Workup and Isolation
  • Phase Separation: Once the reaction is complete (as determined by TLC or HPLC), transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction: Drain the lower aqueous layer, which contains the desired free boronic acid product, into a clean flask.

  • Washing: Wash the organic layer remaining in the separatory funnel with a small portion of deionized water and combine this aqueous wash with the previously collected aqueous layer.

  • Back-Extraction: Wash the combined aqueous layers with fresh diethyl ether (2-3 times) to remove any remaining phenylboronic acid and its pinanediol ester.

  • Lyophilization: Freeze the final aqueous solution and lyophilize to dryness to obtain the crude free boronic acid as a white, fluffy solid.

    • Rationale: Lyophilization is a gentle method for removing the aqueous solvent without degrading the potentially sensitive free boronic acid.

Purification and Characterization

The crude product may contain residual salts or impurities and often requires further purification.

Purification by Preparative HPLC

Purification is typically achieved using reverse-phase preparative HPLC.

ParameterCondition
Column Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A suitable gradient from low to high %B (e.g., 5% to 95% B over 30 min)
Flow Rate Dependent on column dimensions (e.g., 20 mL/min)
Detection UV at 214 nm and 254 nm

Fractions containing the pure product are collected, combined, and lyophilized to yield the final, purified Z-D-Phe-pro-methoxypropylboroglycine free boronic acid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the absence of the pinanediol protecting group.

  • Mass Spectrometry (MS): To verify the molecular weight of the free boronic acid.[10]

  • Analytical HPLC: To determine the purity of the final product.[11]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding more phenylboronic acid or extending the reaction time. Ensure vigorous stirring is maintained.

  • Product Stability: Free boronic acids can be susceptible to oxidation and dehydration to form boroxines.[12][13] It is advisable to store the final product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C or below).

  • Alternative Scavengers: While phenylboronic acid is effective, other volatile boronic acids like methylboronic acid have also been used, which can simplify the workup as the byproducts are more easily removed by evaporation.[14]

Conclusion

The biphasic transesterification method detailed in this application note provides a reliable and mild procedure for the deprotection of peptide pinanediol boronate esters. By understanding the underlying chemical principles and adhering to the outlined protocol, researchers can efficiently generate high-purity free peptide boronic acids, which are essential for downstream applications in drug discovery and chemical biology. The careful monitoring of the reaction and appropriate handling and storage of the final product are paramount to success.

References

  • Hinkes, S. P. A., & Klein, C. D. P. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science, 11(34), 9275–9280. [Link]

  • Piątek, P., & Dembkowski, Ł. (2016). Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. ACS Omega, 1(1), 112-117. [Link]

  • Hinkes, S. P. A., & Klein, C. D. P. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. PMC. [Link]

  • Kettner, C. A., & Shenvi, A. B. (1993). Peptide Boronic Acids. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
  • Hinkes, S. P. A., & Klein, C. D. P. (2020). Strategies for the synthesis of peptide-boronic acids. ResearchGate. [Link]

  • Wang, B., & Anslyn, E. V. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
  • Wurzenberger, M. H., et al. (2024). Peptide Boronic Acids by Late-Stage Hydroboration on the Solid Phase. PubMed. [Link]

  • Wang, B., & Anslyn, E. V. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Wang, B., & Anslyn, E. V. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. [Link]

  • AEM (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]

  • Kumar, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3294-3300. [Link]

  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. ResearchGate. [Link]

  • Adamczyk, M., et al. (2003). The mechanism of boronic acid esters transesterification. ResearchGate. [Link]

  • Inglis, S. R., et al. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 75(2), 493-500. [Link]

  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048-3052. [Link]

  • Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4047-4053. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1100-1112. [Link]

  • Kumar, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3294-3300. [Link]

  • Inglis, S. R., et al. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. PubMed. [Link]

  • Kettner, C. A., et al. (1990). Peptide boronic acids Versatile synthetic ligands for affinity chromatography of serine proteinases. Mayo Clinic. [Link]

  • Kettner, C. A., et al. (1990). Peptide boronic acids. Versatile synthetic ligands for affinity chromatography of serine proteinases. PubMed. [Link]

  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048-3052. [Link]

  • Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification.

Sources

Application

Application Note: Utilizing Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester in Cell-Based Screening Assays

Executive Summary The transition from biochemical (cell-free) protease assays to cell-based screening models often introduces significant hurdles regarding compound permeability, non-specific binding, and off-target cyto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from biochemical (cell-free) protease assays to cell-based screening models often introduces significant hurdles regarding compound permeability, non-specific binding, and off-target cytotoxicity. Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester (herein referred to as Z-DPP-Mbg-PE) is a highly selective, transition-state analogue inhibitor originally developed to target thrombin, and later discovered to inhibit Complement Factor I (fI). This application note details the mechanistic rationale and provides self-validating protocols for deploying this unique compound in cell-based signaling and immune-regulation assays.

Mechanistic Rationale: The Advantage of a Neutral P1 Side Chain

As an application scientist, one of the most common failure points I observe in cell-based protease screening is the use of highly basic inhibitors. Proteases like thrombin and fI naturally cleave peptide bonds adjacent to positively charged residues (e.g., Arginine). Consequently, conventional inhibitors (such as PPACK or argatroban) incorporate highly basic, positively charged P1 groups to mimic this substrate preference. However, in a cellular environment, this positive charge restricts passive membrane permeability and causes the compound to non-specifically bind to the negatively charged glycocalyx on the cell surface, artificially lowering the effective free compound concentration.

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester circumvents this limitation through structural innovation. It utilizes a neutral methoxypropylboroglycine P1 side chain [1]. Instead of relying on electrostatic interactions, the boronic ester forms a highly specific, reversible covalent bond with the catalytic serine (Ser195) of the protease. This yields a potent limiting inhibition constant ( Ki​ ) of 7 nM against thrombin [1] and effectively neutralizes the amidolytic activity of Complement Factor I [2], all while maintaining superior physicochemical properties for cell-based partitioning.

Comparative Inhibitor Profiling

To select the correct tool compound for your assay, it is critical to compare the physicochemical properties of available inhibitors. Z-DPP-Mbg-PE offers a distinct advantage in cellular environments where precise concentration control is required.

InhibitorTarget Protease(s)P1 Residue / ChargeMechanism of ActionThrombin Ki​ Cell Assay Suitability
Z-DPP-Mbg-PE Thrombin, Factor IMethoxypropylboroglycine (Neutral)Reversible Covalent (Boronic Ester)7 nMHigh (Excellent membrane compatibility, low non-specific binding)
PPACK ThrombinArginine (Positive)Irreversible Covalent (Alkylating)< 1 nMModerate (Positive charge limits partitioning; irreversible binding)
Argatroban ThrombinArginine-mimetic (Positive)Reversible Competitive3.2 nMModerate (Highly basic, interacts with cell surface glycocalyx)
Hirudin ThrombinN/A (Bivalent polypeptide)Reversible Non-covalent20 fMLow (Large 7 kDa protein; zero cell permeability)

Dual-Target Signaling Pathways

Mechanism cluster_Thrombin Coagulation / PAR Signaling cluster_Complement Complement Regulation Inhibitor Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester (Neutral P1 Boronic Ester) Thrombin Thrombin (FIIa) Inhibitor->Thrombin Ki = 7 nM FactorI Complement Factor I (fI) Inhibitor->FactorI Amidolytic Inhibition PAR1 PAR-1 Receptor Thrombin->PAR1 Proteolytic Cleavage Calcium Intracellular Ca2+ Flux PAR1->Calcium Gq/PLC Pathway C3b C3b (Cell Surface) FactorI->C3b Cleavage (Requires fH) iC3b iC3b (Inactivated) C3b->iC3b Degradation

Dual inhibitory mechanism of Z-DPP-Mbg-PE on Thrombin-PAR1 signaling and Complement Factor I.

Protocol 1: Thrombin-Mediated PAR1 Calcium Flux Screening Assay

This protocol measures the ability of Z-DPP-Mbg-PE to block thrombin-induced activation of Protease-Activated Receptor 1 (PAR1) on endothelial cells.

Establishing a Self-Validating System: A common pitfall in protease screening is distinguishing between true enzyme inhibition and off-target receptor antagonism. To ensure trustworthiness, this protocol incorporates a bypass control using TRAP-6 (Thrombin Receptor Activator Peptide 6). TRAP-6 directly binds the PAR1 receptor body, bypassing the need for proteolytic cleavage. If Z-DPP-Mbg-PE blocks thrombin-induced calcium flux but leaves the TRAP-6 response intact, you have definitively proven that the compound is acting specifically on the protease.

Step-by-Step Methodology:
  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM) diluted in Assay Buffer (HBSS + 20 mM HEPES). Causality Note: Include 2.5 mM Probenecid in the dye solution. Probenecid inhibits multidrug resistance (MDR) pumps, preventing the cells from prematurely extruding the dye, which is critical for maintaining a stable baseline fluorescence.

  • Inhibitor Equilibration: Add Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester at varying concentrations (0.1 nM to 10 µM). Incubate for exactly 30 minutes at room temperature. Causality Note: Boronic esters require time to form the reversible covalent transition-state complex with the active site serine; skipping this pre-incubation will result in artificially high IC50​ values.

  • Protease Challenge & Kinetic Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Establish a 10-second baseline read, then automatically inject an EC80​ concentration of human α -thrombin (typically 1-3 nM). Record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Validation Control: In parallel wells pre-treated with the highest concentration of the inhibitor, inject 10 µM TRAP-6 instead of thrombin. A robust calcium spike confirms the inhibitor has not compromised cell viability or PAR1 receptor function.

Protocol 2: Complement Factor I (fI) Cell-Surface Cleavage Assay

Factor I is a highly restricted serine protease that regulates the complement cascade by cleaving C3b into inactive iC3b on cell surfaces [2]. This assay utilizes flow cytometry to screen the inhibitor's efficacy in preventing this immune-regulatory step.

Establishing a Self-Validating System: Factor I strictly requires a cofactor, such as Factor H (fH), to cleave C3b [2]. To validate that the observed cleavage is strictly fI-dependent, the assay must include a control well lacking fH. If C3b degradation occurs without fH, your cell model has endogenous cofactor activity or contaminating proteases, invalidating the screening window.

Step-by-Step Methodology:
  • Target Opsonization: Incubate sheep erythrocytes ( 1×108 cells/mL) with purified human C3b to generate C3b-opsonized cells. Wash three times in PBS to remove unbound C3b.

  • Inhibitor Pre-incubation: In a separate V-bottom 96-well plate, pre-incubate purified human Factor I (10 µg/mL) with Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester (10 µM) for 30 minutes at 37°C.

  • Cleavage Reaction: Add purified Factor H (20 µg/mL) to the fI/inhibitor mixture, followed immediately by 50 µL of the C3b-opsonized erythrocytes. Incubate for 45 minutes at 37°C. Control: Run a parallel well containing fI and cells, but substitute fH with buffer.

  • Flow Cytometry Readout: Stop the reaction by adding ice-cold FACS buffer (PBS + 1% BSA + 10 mM EDTA). Stain the cells with a FITC-conjugated anti-human iC3b neoepitope-specific antibody.

  • Data Analysis: Analyze via flow cytometry. Effective inhibition by Z-DPP-Mbg-PE will result in a lack of FITC signal (retention of intact C3b), matching the fluorescence profile of the fH-omitted control well.

Experimental Workflow Diagram

Workflow Step1 1. Cell Preparation Seed target cells & load intracellular dyes (e.g., Fluo-4 AM + Probenecid) Step2 2. Inhibitor Equilibration Pre-incubate Z-DPP-Mbg-PE (0.1-1000 nM) for 30 mins to allow active site binding Step1->Step2 Step3 3. Protease Challenge Stimulate with EC80 Thrombin or Factor I + Cofactor H Step2->Step3 Step4 4. Kinetic/Endpoint Readout Measure Ca2+ flux (FLIPR) or quantify surface iC3b (Flow Cytometry) Step3->Step4 Step5 5. Data Validation Verify TRAP-6 control response to confirm receptor viability Step4->Step5

Step-by-step experimental workflow for cell-based screening using Z-DPP-Mbg-PE.

References

  • Claeson G, Philipp M, Agner E, Scully MF, Metternich R, Kakkar VV, DeSoyza T, Niu LH. "Benzyloxycarbonyl-D-Phe-Pro-methoxypropylboroglycine: a novel inhibitor of thrombin with high selectivity containing a neutral side chain at the P1 position." Biochemical Journal, 1993 Mar 1;290(Pt 2):309-12. URL: [Link]

  • Tsiftsoglou SA, Sim RB. "Human complement factor I does not require cofactors for cleavage of synthetic substrates." The Journal of Immunology, 2004 Jul 1;173(1):367-75. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of Z-D-Phe-Pro-methoxypropylboroglycine-pinanediol Ester

Executive Overview Z-D-Phe-Pro-methoxypropylboroglycine-pinanediol ester (frequently designated as Z-D-Phe-Pro-boroMpg-OPin or TRI 50b) is a potent, transition-state analogue inhibitor of thrombin[1]. By substituting the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Z-D-Phe-Pro-methoxypropylboroglycine-pinanediol ester (frequently designated as Z-D-Phe-Pro-boroMpg-OPin or TRI 50b) is a potent, transition-state analogue inhibitor of thrombin[1]. By substituting the highly charged guanidino group typically found in boroarginine derivatives with a neutral methoxypropyl group, this boropeptide achieves exceptional thrombin selectivity (Kᵢ ≈ 8.9 nM) while minimizing off-target interactions with other serine proteases such as trypsin and plasmin[2].

While the pinanediol esterification significantly enhances the compound's lipophilicity and passive membrane transport[3], the boron center remains chemically reactive. During long-term storage, researchers frequently encounter activity degradation due to ester hydrolysis, oxidative deboronation, and chiral epimerization. This guide provides field-proven diagnostic and recovery protocols to maintain the scientific integrity of your assays.

Frequently Asked Questions (Troubleshooting Diagnostics)

Q1: We are observing a progressive loss of thrombin inhibitory activity in our stored Z-D-Phe-Pro-boroMpg-OPin lots. What is the primary mechanism of this degradation? A: The most common cause of activity loss is the hydrolysis of the pinanediol ester back to the free boronic acid (Z-D-Phe-Pro-boroMpg-OH, also known as TRI 50c)[3]. The empty p-orbital on the boron atom is highly electrophilic and susceptible to nucleophilic attack by atmospheric moisture. While the free boronic acid retains inhibitory potential, it is highly prone to dehydrative polymerization into inactive trimeric cyclic anhydrides (boroxines) during storage. A secondary, irreversible degradation pathway is oxidative deboronation, where reactive oxygen species (ROS) insert into the carbon-boron bond, cleaving the warhead and leaving an inactive primary alcohol.

Q2: How can we analytically differentiate between ester hydrolysis, epimerization, and oxidative deboronation? A: Standard HPLC-UV is insufficient because these degradation events do not significantly alter the peptide's chromophore. You must use a dual-modal approach combining LC-MS/MS and ¹¹B NMR:

  • Ester Hydrolysis: LC-MS will show a mass shift of Δm/z = -134 Da (loss of the pinanediol group). ¹¹B NMR will display a characteristic upfield shift from ~32 ppm (boronic ester) to ~29 ppm (free boronic acid).

  • Oxidative Deboronation: LC-MS will reveal the complete loss of the boronic ester group, replaced by a hydroxyl group. Crucially, the ¹¹B NMR signal will disappear from the organic phase entirely, as the boron is expelled as water-soluble boric acid.

  • Epimerization: The mass remains identical, but chiral LC will reveal a diastereomeric peak. Because the boron atom can stabilize an adjacent carbanion, base-catalyzed epimerization at the P1 α-carbon can occur, reducing thrombin affinity by >10-fold[4].

Q3: What are the field-proven storage protocols to guarantee the long-term stability of this specific boropeptide? A: To prevent nucleophilic and oxidative attack, the compound must be stored as a lyophilized powder at -20°C or -80°C in an airtight container. It is critical to backfill the vial with an inert gas (Argon or dry Nitrogen) before sealing. When preparing stock solutions, use strictly anhydrous, non-protic solvents (e.g., anhydrous DMSO or DMF). Avoid using methanol or ethanol, as they can induce transesterification, stripping the pinanediol protecting group.

Q4: If our batch has undergone hydrolysis to the free boronic acid, can the active pinanediol ester be salvaged? A: Yes. The hydrolysis of the pinanediol ester is a reversible thermodynamic equilibrium. By driving the reaction forward via strict dehydration (using molecular sieves) in the presence of excess (+)-pinanediol, the active ester can be quantitatively recovered. See Protocol 2 below.

Quantitative Diagnostics Summary

Table 1: Analytical Signatures of Z-D-Phe-Pro-boroMpg Degradants

Degradant TypePrimary MechanismLC-MS Shift¹¹B NMR ShiftThrombin Affinity (Kᵢ) Impact
Free Boronic Acid Ester Hydrolysis (Moisture)-134 Da~32 ppm → ~29 ppmRetained, but highly prone to inactive boroxine formation
Deboronated Peptide Oxidative Insertion (ROS / O₂)Loss of B-ester, +OHComplete Signal LossComplete Loss of Activity
Diastereomer α-Carbon Epimerization (Base/Heat)None (Isomeric)Minimal / Peak Splitting>10-fold reduction in affinity

Degradation and Recovery Pathways

DegradationPathways Intact Intact Z-D-Phe-Pro-boroMpg-OPin (Active Ester) Hydrolysis Moisture (Hydrolysis) Intact->Hydrolysis Oxidation ROS / O2 (Oxidation) Intact->Oxidation Epimerization Base / Heat (Epimerization) Intact->Epimerization FreeAcid Free Boronic Acid (Z-D-Phe-Pro-boroMpg-OH) Hydrolysis->FreeAcid Deboronated Deboronated Peptide (Inactive Alcohol) Oxidation->Deboronated Diastereomer Diastereomer (Reduced Affinity) Epimerization->Diastereomer Recovery Re-esterification with (+)-Pinanediol FreeAcid->Recovery Recovery Loop Recovery->Intact

Degradation pathways of Z-D-Phe-Pro-boroMpg-OPin and the re-esterification recovery loop.

Experimental Protocols

Protocol 1: Analytical Validation of Boropeptide Integrity

Causality Focus: Boronic acids interact strongly with silanol groups present on standard borosilicate glass, which can lead to severe peak tailing or artificial loss of signal during LC-MS. This protocol utilizes polypropylene to ensure accurate quantification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the suspected degraded Z-D-Phe-Pro-boroMpg-OPin lot in 1 mL of anhydrous Acetonitrile (ACN). Do not use glass vials; transfer the solution immediately to a polypropylene autosampler vial.

  • LC-MS/MS Execution: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in ACN (Mobile Phase B).

  • Self-Validating Check: Monitor the chromatogram for the presence of free (+)-pinanediol (m/z ~171 [M+H]⁺). If hydrolysis has occurred, the molar integration of the free (+)-pinanediol peak will perfectly correlate with the appearance of the free boronic acid peptide mass.

  • ¹¹B NMR Acquisition: Dissolve 5 mg of the compound in anhydrous CDCl₃. Acquire spectra at 128 MHz (for a 400 MHz ¹H magnet) using boron-free quartz tubes to prevent background borosilicate glass interference. Look for the intact ester signal at ~32 ppm.

Protocol 2: Salvage Re-esterification of Hydrolyzed Boropeptide

Causality Focus: The esterification of boronic acids is thermodynamically driven by the removal of water. By utilizing anhydrous solvents and molecular sieves, the equilibrium is entirely shifted toward the active pinanediol ester[4].

Step-by-Step Methodology:

  • Preparation: In an argon-flushed round-bottom flask, dissolve the hydrolyzed peptide (free boronic acid) in anhydrous Tetrahydrofuran (THF) to a concentration of 10 mg/mL.

  • Reagent Addition: Add 1.2 molar equivalents of (+)-pinanediol.

  • Dehydration: Add 3Å activated molecular sieves (approx. 100 mg per mL of solvent) to the flask. The sieves will sequester the water generated by the esterification, driving the reaction to completion.

  • Incubation: Stir the mixture at room temperature under an argon atmosphere for 4 hours.

  • Filtration & Concentration: Filter the reaction mixture through a PTFE syringe filter to remove the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Self-Validating Check: Re-run Protocol 1. The reaction's success is self-validated by the physical disappearance of the free boronic acid peak in the LC-MS trace and the restoration of the ~32 ppm signal in the ¹¹B NMR spectrum.

References

  • [1] Deadman, J., et al. "Characterization of a class of peptide boronates with neutral P1 side chains as highly selective inhibitors of thrombin." Journal of Medicinal Chemistry (1995). URL:[Link]

  • [2] Claeson, G., et al. "In vitro and in vivo characterization of a neutral boron-containing thrombin inhibitor." Biochemical Journal (1993). URL:[Link]

  • [4] Deadman, J., et al. "Characterization of a Class of Peptide Boronates with Neutral P1 Side Chains as Highly Selective Inhibitors of Thrombin." ACS / Journal of Medicinal Chemistry (1995). URL:[Link]

  • [5] Tsiftsoglou, S. A., et al. "Human complement factor I does not require cofactors for cleavage of synthetic substrates." The Journal of Immunology (2004). URL:[Link]

  • [3] Kakkar, V. V., et al. "Boronic acid salts useful in parenteral formulations for selective thrombin inhibition." US Patent Application US20050288253A1 (2005). URL:

Sources

Optimization

Technical Support Center: Yield Optimization for Z-D-Phe-Pro-methoxypropylboroglycine Pinanediol Ester Synthesis

Overview Welcome to the Technical Support Center for the synthesis of Z-D-Phe-Pro-methoxypropylboroglycine pinanediol ester (CAS: 184488-31-1). This compound is a potent, neutral P1 transition-state inhibitor of thrombin...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for the synthesis of Z-D-Phe-Pro-methoxypropylboroglycine pinanediol ester (CAS: 184488-31-1). This compound is a potent, neutral P1 transition-state inhibitor of thrombin, demonstrating superior selectivity over trypsin and plasmin compared to traditional boroarginine derivatives[1].

Synthesizing this peptidyl boronic acid presents unique challenges. The core difficulty lies in the peptide coupling between the dipeptide (Z-D-Phe-Pro-OH) and the α-aminoboronic ester (methoxypropylboroglycine pinanediol ester). The Lewis acidity of the boron atom and the steric bulk of the pinanediol protecting group frequently lead to low yields, epimerization, or deborylation if reaction conditions are not strictly controlled[2]. This guide provides mechanistic troubleshooting, optimized protocols, and self-validating workflows to maximize your reaction yield and product purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my coupling yield between Z-D-Phe-Pro-OH and the boroMpg-pinanediol ester consistently below 50% when using EDC/HOBt? A1: The low yield is a direct consequence of the Lewis acidic nature of the boron atom in the α-aminoboronic ester. During standard carbodiimide couplings, nucleophilic additives like HOBt or excess base can coordinate with the empty p-orbital of the boron atom, forming a stable but unreactive "ate" complex[2]. This complexation sterically shields the adjacent α-amino group, drastically reducing its nucleophilicity. Resolution: Abandon EDC/HOBt in favor of uronium/aminium-based coupling reagents such as HATU. HATU provides rapid activation of the carboxylic acid, allowing the coupling to outcompete "ate" complex formation.

Q2: I am observing significant epimerization at the α-carbon of the boroglycine residue. How can I prevent this loss of stereochemical integrity? A2: α-Aminoboronic esters are highly susceptible to base-catalyzed epimerization. The empty p-orbital of the boron atom stabilizes the adjacent carbanion via an enolization-like mechanism when exposed to excess base[3]. Resolution: Strictly control the stoichiometry and strength of your base. Use exactly 2.2 equivalents of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)—1.0 eq to neutralize the aminoboronic ester hydrochloride salt, and 1.2 eq to facilitate HATU activation. Maintain the reaction temperature at 0 °C during the critical activation phase.

Q3: My final product shows oxidative degradation (deborylation) during the workup phase. What causes this? A3: Boronic esters are notoriously sensitive to oxidative cleavage, which converts the carbon-boron bond into a carbon-oxygen bond, releasing boric acid and an aldehyde/alcohol. This is often triggered by trace peroxides in ethereal solvents or prolonged exposure to basic aqueous conditions during extraction. Resolution: Never use older batches of THF or diethyl ether. Perform extractions using freshly degassed Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Ensure your aqueous washes are slightly acidic (pH 3–4) using 5% citric acid, as basic conditions accelerate oxidative deborylation.

Part 2: Visualizing the Synthesis and Failure Modes

To better understand the logical relationships governing this synthesis, refer to the mechanistic failure modes and the optimized workflow diagrams below.

Mechanism A α-Aminoboronic Ester C Boron 'Ate' Complex (Steric Shielding) A->C Coordinates with E Base-Catalyzed Enolization A->E Deprotonation H Deborylation (Product Degradation) A->H Cleavage B Excess Base / Nucleophiles B->C B->E D Low Coupling Yield C->D Reduces nucleophilicity F Epimerization E->F Loss of stereocenter G Oxidative Conditions (Peroxides/Base) G->H

Mechanistic pathways leading to common failure modes in peptidyl boronic ester synthesis.

Workflow Start Z-D-Phe-Pro-OH + boroMpg-Pinanediol HCl Activation Activation (HATU, DMF, 0°C) Start->Activation Base Base Addition (DIPEA, 2.2 eq) Activation->Base Coupling Coupling Reaction (0°C to RT, 12h) Base->Coupling Workup Acidic Workup (5% Citric Acid, EtOAc) Coupling->Workup Product Pure Z-D-Phe-Pro-boroMpg-Pinanediol Workup->Product

Step-by-step workflow for the optimized coupling of Z-D-Phe-Pro-boroMpg-pinanediol ester.

Part 3: Quantitative Optimization Data

The table below summarizes the empirical data driving our protocol recommendations. Notice the inverse relationship between base equivalents and stereochemical purity, as well as the superior performance of HATU over traditional carbodiimides.

Coupling ReagentAdditiveBase (Equivalents)Temp (°C)Isolated Yield (%)Epimerization (%)
EDCHOBtNMM (3.0)25458.5
DCCHOAtDIPEA (3.0)25525.2
TBTUNoneDIPEA (2.5)0 to 2578< 2.0
HATU None DIPEA (2.2) 0 to 25 89 < 1.0

Data reflects standard optimization parameters for α-aminoboronic ester peptide couplings.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-line Quality Control (QC) checks are embedded to ensure causality between your experimental actions and the chemical state of the reaction.

Materials Required
  • Z-D-Phe-Pro-OH (1.05 eq)

  • (1R)-(1S,2S,3R,5S)-pinanediol-1-amino-3-methoxypropylboronate hydrochloride (boroMpg-pinanediol ester HCl) (1.00 eq) [Derived via Matteson homologation][3]

  • HATU (1.10 eq)

  • DIPEA (2.20 eq)

  • Anhydrous DMF (Amine-free)

  • 5% Aqueous Citric Acid

Step-by-Step Methodology

Step 1: Reagent Preparation & Pre-cooling

  • Flame-dry a two-neck round-bottom flask under argon.

  • Dissolve the boroMpg-pinanediol ester HCl salt (1.00 eq) in anhydrous DMF (0.1 M concentration).

  • Cool the solution to exactly 0 °C using an ice-water bath.

  • QC Check 1: Ensure the DMF is completely anhydrous. Moisture at this stage will hydrolyze the active ester formed in Step 2, destroying your yield.

Step 2: Dipeptide Activation 4. In a separate dry flask, dissolve Z-D-Phe-Pro-OH (1.05 eq) and HATU (1.10 eq) in anhydrous DMF. 5. Add DIPEA (2.20 eq) dropwise to this dipeptide solution at 0 °C. Stir for 5 minutes.

  • QC Check 2: The solution should turn a pale yellow, indicating the formation of the active uronium ester.

Step 3: Coupling Reaction 6. Transfer the activated dipeptide solution dropwise into the flask containing the α-aminoboronic ester at 0 °C. 7. Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature. Stir for an additional 12 hours.

  • QC Check 3: Monitor via LC-MS. Look for the disappearance of the Z-D-Phe-Pro-OH mass and the appearance of the product mass ( [M+H]+≈660.6 m/z). The boron isotope pattern ( 10B/11B ratio of ~1:4) is a self-validating marker that deborylation has not occurred.

Step 4: Acidic Workup 8. Quench the reaction by adding 5% aqueous citric acid (equal volume to DMF) at 0 °C. This neutralizes the DIPEA and prevents base-catalyzed deborylation[2]. 9. Extract the aqueous mixture with peroxide-free EtOAc (3 × 20 mL). 10. Wash the combined organic layers with saturated aqueous NaHCO3​ , distilled water, and brine. 11. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temp < 35 °C to protect the boronic ester).

Step 5: Purification 12. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc. 13. Pool the product-containing fractions and evaporate to yield the pure Z-D-Phe-Pro-methoxypropylboroglycine pinanediol ester.

References

  • Claeson G, et al. "Benzyloxycarbonyl-D-Phe-Pro-methoxypropylboroglycine: a novel inhibitor of thrombin with high selectivity containing a neutral side chain at the P1 position." Biochemical Journal, 1993. URL:[Link]

  • Tapparelli C, et al. "In vitro and in vivo characterization of a neutral boron-containing thrombin inhibitor." Journal of Biological Chemistry, 1993. URL:[Link]

  • Smoum R, et al. "Synthesis of biologically active boron-containing compounds." Chemical Society Reviews, 2017. URL:[Link]

  • Matteson DS, et al. "Synthesis of α-aminoboronic acids." Chemical Society Reviews, 2016. URL:[Link]

Sources

Troubleshooting

Reducing off-target toxicity of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester in cell culture

Topic: Reducing off-target toxicity and optimizing the specificity of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester (Z-D-Phe-Pro-boroMpg-OPin) in in vitro models. Overview Z-D-Phe-pro-methoxypropylboroglycinepinan...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing off-target toxicity and optimizing the specificity of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester (Z-D-Phe-Pro-boroMpg-OPin) in in vitro models.

Overview

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester is a highly potent, transition-state analog designed for the selective inhibition of thrombin. Unlike classical thrombin inhibitors that rely on a highly basic, positively charged P1 residue (such as arginine) to bind the target, this compound features a neutral methoxypropylboroglycine side chain. While this structural innovation drastically reduces broad-spectrum serine protease cross-reactivity, researchers utilizing this compound in complex cell culture systems may still encounter off-target toxicity if the compound is mishandled, over-dosed, or allowed to degrade.

This guide provides field-proven troubleshooting protocols and mechanistic insights to ensure high-fidelity experimental results.

Troubleshooting Guides & FAQs

Q1: Why am I observing unexpected cytotoxicity or off-target serine protease inhibition at high concentrations?

A: While Z-D-Phe-Pro-boroMpg-OPin is engineered to avoid the broad toxicity of positively charged arginine-mimetics, concentration-dependent loss of specificity will occur if the dose exceeds 1 µM. The compound has a highly specific limiting inhibition constant ( Ki​ ) for thrombin of 7 nM 1. However, at micromolar concentrations, the inhibitor will begin to spill over and inhibit other trypsin-like proteases or complement factors 2.

Causality: The pinanediol protecting group is highly lipophilic. While this enhances cell membrane permeability, it also increases non-specific membrane partitioning and intracellular accumulation at high doses. Furthermore, if the ester hydrolyzes, the resulting free boronic acid can interact with intracellular reactive oxygen species (ROS) or carbohydrate cis-diols, leading to metabolic disruption independent of protease inhibition.

Quantitative Selectivity Profile: Data summarized from Deadman et al. detailing the specificity of neutral P1 peptide boronates3.

Target Protease Ki​ Value (nM)Selectivity Ratio (vs. Thrombin)
Thrombin 71
Trypsin ~700100
Plasmin > 1000> 140
Factor Xa > 1000> 140
Urokinase > 1000> 140
Q2: How can I validate that the observed cellular phenotype is due to on-target thrombin inhibition rather than off-target boronic acid toxicity?

A: You must implement a self-validating experimental system using parallel rescue and scavenging controls. Because the active "warhead" is the boronic acid, off-target toxicity often stems from the intrinsic chemical reactivity of the boronate moiety rather than peptide sequence binding 4.

Step-by-Step Methodology: On-Target Validation Assay

  • Dose Titration: Prepare a concentration gradient of the inhibitor from 1 nM to 10 µM, ensuring the final DMSO concentration remains strictly below 0.1% (v/v) to rule out solvent toxicity.

  • Thrombin Rescue Control: In parallel wells, pre-incubate cells with the inhibitor (e.g., 50 nM) and simultaneously introduce an excess of exogenous active human α-thrombin (100 nM).

    • Causality: The exogenous thrombin acts as a high-affinity "sponge." If the observed cellular toxicity is rescued, the phenotype is on-target. If toxicity persists, it is driven by off-target interactions.

  • Boronate Scavenger Control: Supplement a separate control group with 1 mM D-fructose or sorbitol in the culture medium.

    • Causality: Carbohydrate cis-diols competitively bind free boronic acids. This neutralizes off-target boronate reactivity (e.g., non-specific protein cross-linking) without completely outcompeting the ultra-high affinity active-site interaction with thrombin.

  • Viability Readout: Quantify cell death using a non-metabolic assay, such as Lactate Dehydrogenase (LDH) release.

    • Causality: Free boronic acids can chemically interfere with the reduction of tetrazolium salts (MTT/MTS), yielding false-positive toxicity signals.

ValidationWorkflow Start Apply Z-D-Phe-Pro-boroMpg-OPin (1 nM - 10 µM) Split Parallel Control Pathways Start->Split Rescue Thrombin Rescue (+ 100 nM α-thrombin) Split->Rescue Scavenger Boronate Scavenger (+ 1 mM Fructose) Split->Scavenger Standard Standard Incubation (No Additives) Split->Standard Readout LDH Viability Readout (Non-metabolic) Rescue->Readout Scavenger->Readout Standard->Readout EvalOn Toxicity Rescued: On-Target Mechanism Readout->EvalOn High Viability EvalOff Toxicity Persists: Off-Target Mechanism Readout->EvalOff Low Viability

Experimental workflow for differentiating on-target thrombin inhibition from off-target toxicity.

Q3: What is the mechanistic basis for the reduced off-target toxicity of this compound compared to classical inhibitors?

A: Classical thrombin inhibitors (like PPACK or Arg-boronates) rely on a highly basic, positively charged guanidino group at the P1 position to mimic the natural Arginine cleavage site. This positive charge drives broad-spectrum inhibition of multiple trypsin-like serine proteases, leading to high off-target toxicity. Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester replaces this with a neutral methoxypropyl side chain.

Causality: The neutral side chain exploits a unique hydrophobic microenvironment in the thrombin S1 pocket that is not present or accessible in other serine proteases (like plasmin or factor Xa). Other proteases strictly require a basic residue to form a salt bridge with Asp189 at the bottom of their S1 pockets. By utilizing a neutral P1 geometry, the boronic acid warhead forms a reversible tetrahedral adduct with the catalytic Ser195 only when the P1-S1 geometric and hydrophobic fit is perfect, drastically reducing off-target binding.

MechanisticPathway P1 Neutral P1 Side Chain (Methoxypropyl) S1 Thrombin S1 Pocket (Hydrophobic Microenvironment) P1->S1 Selective Targeting OtherS1 Other Trypsin-like S1 Pockets (Require Positive Charge) P1->OtherS1 Evades Binding Binding High-Affinity Geometric Fit S1->Binding NoBinding Steric/Electrostatic Exclusion OtherS1->NoBinding Adduct Boronate-Ser195 Tetrahedral Adduct Binding->Adduct Covalent Reversible Safe Reduced Off-Target Cytotoxicity NoBinding->Safe Adduct->Safe Specific Inhibition

Mechanistic logic of neutral P1 side chain conferring high selectivity and reduced toxicity.

Q4: What is the optimal cell culture workflow to minimize compound degradation and maintain the ester's stability?

A: Peptide boronic esters are susceptible to hydrolysis and oxidation. While the pinanediol ester is relatively stable compared to free boronic acids, prolonged exposure to aqueous media at physiological pH can lead to premature deprotection. This alters the compound's permeability and off-target profile.

Step-by-Step Methodology: Preparation and Storage

  • Reconstitution: Dissolve the lyophilized Z-D-Phe-Pro-boroMpg-OPin powder in 100% anhydrous DMSO to create a 10 mM master stock.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the pinanediol ester protecting group.

  • Aliquotting: Divide the stock into single-use 10 µL aliquots and store at -80°C in a desiccated environment.

    • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture, accelerating boronate degradation.

  • Working Dilution: Dilute the master stock into aqueous cell culture medium immediately before application.

    • Causality: The half-life of the ester in aqueous media at pH 7.4 is limited; immediate application ensures the intact lipophilic prodrug reaches the cell membrane before degrading.

  • Media Optimization: Conduct the primary inhibitor incubation (1–4 hours) in serum-free or low-serum (≤1% FBS) media.

    • Causality: The pinanediol moiety is highly lipophilic and will non-specifically bind to bovine serum albumin (BSA). This "protein sink" effect drastically reduces the effective free concentration of the inhibitor, forcing researchers to artificially inflate the dose, which in turn drives off-target toxicity.

References

  • Source: Biochemical Journal / PubMed Central (NIH)
  • Title: Characterization of a Class of Peptide Boronates with Neutral P1 Side Chains as Highly Selective Inhibitors of Thrombin Source: Journal of Medicinal Chemistry / ResearchGate URL
  • Source: Journal of Immunology / PubMed (NIH)
  • Title: Non-Canonical Amino Acids in Analyses of Protease Structure and Function Source: International Journal of Molecular Sciences / Semantic Scholar URL

Sources

Optimization

Overcoming pinanediol ester hydrolysis issues in Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in peptide boronic acid synthesis and protease inhibitors, I have designed this guide to address one of the most notorious bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in peptide boronic acid synthesis and protease inhibitors, I have designed this guide to address one of the most notorious bottlenecks in the field: the deprotection of pinanediol boronic esters.

When synthesizing Z-D-Phe-Pro-methoxypropylboroglycine pinanediol ester (Z-D-Phe-Pro-boroMpg-OPin)—a highly selective, neutral P1 side-chain thrombin inhibitor [1]—the (+)-pinanediol chiral auxiliary is essential for directing the stereoselective Matteson homologation. However, its extreme thermodynamic stability makes the final hydrolysis to the active free boronic acid (boroMpg-OH) exceptionally challenging.

This guide synthesizes field-proven insights and self-validating protocols to help you overcome these hydrolytic barriers without compromising your peptide backbone or chiral integrity.

Part 1: Troubleshooting FAQs – The "Why" and "How"

Q1: Why is my Z-D-Phe-Pro-boroMpg-OPin resisting standard aqueous acidic or basic hydrolysis? A1: The resistance is driven by thermodynamics. Pinanediol forms a highly rigid, sterically shielded cyclic dioxaborolane ring with the boron atom. The entropy of converting three molecules to two (one ester + two water molecules one free boronic acid + one free diol) heavily opposes hydrolysis [2]. Standard aqueous conditions simply do not provide enough thermodynamic driving force to shift the equilibrium, resulting in incomplete reactions.

Q2: Can I use strong Lewis acids like Boron Trichloride ( BCl3​ ) to cleave the pinanediol ring? A2: I strongly advise against this for this specific substrate. While BCl3​ effectively destroys the pinanediol ring to drive the reaction forward, it is a harsh reagent. In Z-D-Phe-Pro-boroMpg-OPin, the Z (benzyloxycarbonyl) protecting group on the N-terminus is highly labile to strong Lewis acids. Using BCl3​ will likely cleave the Z-group and may cause degradation of the peptide bonds.

Q3: What is the most reliable method to yield the free boronic acid without epimerizing the boroMpg α -carbon? A3: The gold standard is Biphasic Phenylboronic Acid (PBA) Transesterification [3]. By using a large molar excess of PBA in a two-phase system (e.g., ether/aqueous dilute HCl), you leverage Le Chatelier's principle. PBA exchanges with the pinanediol to form PBA-pinanediol, which is highly lipophilic and partitions into the organic layer. The free peptide boronic acid partitions into the aqueous layer, driving the equilibrium to completion while preserving the delicate α -chiral center.

G Problem Pinanediol Ester Hydrolysis Aqueous Aqueous Acid/Base (Standard) Problem->Aqueous Lewis Lewis Acid (BCl3) Problem->Lewis Biphasic Biphasic PBA Exchange Problem->Biphasic Result1 Incomplete Reaction Epimerization Risk Aqueous->Result1 Result2 Cleavage of Z-group Peptide Degradation Lewis->Result2 Result3 High Yield Preserved Stereocenter Biphasic->Result3

Caption: Logical relationships and outcomes of different pinanediol ester hydrolysis strategies.

Part 2: Mechanistic Deep Dive & Workflow

To understand why the biphasic exchange works, we must look at the causality of the phase separation. The reaction relies on a transborylation mechanism occurring at the solvent interface.

  • The Exchange: Phenylboronic acid acts as a sacrificial boronic acid, swapping places with the boroMpg moiety.

  • The Kinetic Trap: Once the PBA-pinanediol ester forms, its lack of polar functional groups forces it into the diethyl ether layer.

  • The Aqueous Sink: Concurrently, the 1N HCl keeps the newly freed Z-D-Phe-Pro-boroMpg-OH protonated. Because peptide boronic acids have significant water solubility, it sinks into the aqueous layer, physically separating the products and preventing the reverse reaction[4].

G Start Z-D-Phe-Pro-boroMpg-OPin (Organic Phase) AddPBA Add Excess Phenylboronic Acid (PBA) + 1N HCl / Ether biphasic system Start->AddPBA Exchange Transesterification at Interface AddPBA->Exchange Split Phase Separation Exchange->Split OrgLayer Ether Layer: PBA-Pinanediol Ester + Excess PBA Split->OrgLayer Non-polar byproducts AqLayer Aqueous Layer: Z-D-Phe-Pro-boroMpg-OH (Free Boronic Acid) Split->AqLayer Target product

Caption: Workflow for biphasic phenylboronic acid exchange to isolate free peptide boronic acid.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring the organic layer, you can definitively confirm the completion of the reaction in the aqueous layer.

Method: Biphasic Phenylboronic Acid Transesterification

Reagents Required:

  • Z-D-Phe-Pro-boroMpg-OPin (1.0 eq)

  • Phenylboronic acid (PBA) (5.0 - 10.0 eq)

  • Diethyl ether (or Hexane)

  • 1N Aqueous HCl

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of Z-D-Phe-Pro-boroMpg-OPin in 15 mL of diethyl ether in a round-bottom flask.

  • Transesterification Initiation: Add 5.0 to 10.0 mmol of phenylboronic acid to the organic solution. Stir until fully dissolved.

  • Biphasic Setup: Add 15 mL of 1N aqueous HCl to the flask.

  • Vigorous Agitation: Stir the biphasic mixture vigorously at room temperature for 12 to 24 hours. The high shear rate is required to maximize the interfacial surface area where the exchange occurs.

  • In-Process Control (Self-Validation): Sample the ether layer and analyze via TLC (Hexane:EtOAc) or LC-MS. The disappearance of the starting material (Z-D-Phe-Pro-boroMpg-OPin) and the appearance of the highly non-polar PBA-pinanediol ester confirms that the target free boronic acid has been successfully displaced into the aqueous layer.

  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the aqueous layer. Wash the organic layer once with 5 mL of 1N HCl and combine the aqueous layers.

  • Organic Wash: Wash the combined aqueous layers with fresh diethyl ether (2 x 10 mL) to remove any residual traces of PBA or PBA-pinanediol.

  • Isolation: Lyophilize (freeze-dry) the aqueous layer to yield the pure Z-D-Phe-Pro-boroMpg-OH as a white powder.

Part 4: Quantitative Data & Method Comparison

To justify the selection of the biphasic exchange, review the quantitative and qualitative outcomes of various deprotection strategies applied to complex peptide boronic esters.

Hydrolysis MethodAverage Yield (%)Z-Group StabilityEpimerization RiskPracticality / Notes
Aqueous Acid/Base (1N NaOH or HCl) < 15%HighModerateFails due to thermodynamic stability of the pinanediol ring.
Lewis Acid Cleavage ( BCl3​ ) 40 - 50%Low (Cleaved) LowDestroys the auxiliary but cleaves the N-terminal Z-protection.
Diethanolamine Exchange 20 - 30%HighLowWorks for pinacol esters, but pinanediol is too sterically hindered.
Biphasic PBA Exchange 85 - 95% High (Intact) Low Optimal. High yield, preserves stereocenters and protecting groups.

References

  • Deadman, J., et al. (1995). "Characterization of a class of peptide boronates with neutral P1 side chains as highly selective inhibitors of thrombin." Journal of Medicinal Chemistry, 38(9), 1511-1522. Available at:[Link]

  • Rayabarapu, D., et al. (2002). "A Practical Synthesis of l-Valyl-pyrrolidine-(2R)-boronic Acid: Efficient Recycling of the Costly Chiral Auxiliary (+)-Pinanediol." Organic Process Research & Development, 6(6), 863-866. Available at:[Link]

  • Coutts, S. J., et al. (1996). "Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides." Journal of Medicinal Chemistry, 39(10), 2087-2094. Available at:[Link]

  • Matteson, D. S. (2016). "Boron reagents in synthesis." ACS Symposium Series. Available at:[Link]

Troubleshooting

Minimizing batch-to-batch variability in Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester purification

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Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

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I'm now drafting the Troubleshooting Guide with a specific focus. The user reported, "Why am I seeing variable yields and a polar impurity during normal-phase chromatography?". I'm focusing on the interaction between the Lewis acidic boron, acidic silica gel, and trace water. I also realized I need to mention implementing a Karl Fischer titration step for all eluent solvents prior to initiating chromatography, to eliminate any potential water as a variable.

Troubleshooting Yield Variability

I'm now revising the troubleshooting guide, specifically addressing the questions on yield variability during normal-phase chromatography and inconsistent biological potency, covering hydrolysis, epimerization, and oxidative deboronation. I'm focusing on the interaction between the Lewis acidic boron, acidic silica gel, and trace water. I also need to mention implementing a Karl Fischer titration step for all eluent solvents.

Finalizing the Troubleshooting

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Addressing Solvent Degradation

I'm now detailing troubleshooting for compound degradation during solvent removal, specifically oxidative deboronation that can occur from peroxides. I've formulated a solution: test all ethereal solvents for peroxides, keep the rotary evaporator water bath below 30°C, and use an inert atmosphere. I'm focusing on those three key interventions for preventing decomposition. I'm also including information in the table about the parameters.

Refining the Troubleshooting

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Refining the Troubleshooting

I'm now integrating insights on yield variation, the impact on biological potency, and compound degradation. I am elaborating on specific troubleshooting sections. I'm focusing on the effect of the chiral P1 carbon and finalizing the FAQ section and the specific solutions for these challenges.

Refining the Protocol

I'm now integrating post-chromatography crystallization and drying steps, along with QC measures, into the purification protocol. I am adding specific conditions: chilling the suspension to -20°C for 4 hours to maximize crystallization, followed by filtration under Argon and a Hexanes wash. It's crucial to dry under high vacuum for 24 hours to ensure solvent removal.

Target Audience: Researchers, Analytical Chemists, Process Scientists, and Drug Development Professionals.

Overview & Mechanistic Context

The compound Z-D-Phe-Pro-methoxypropylboroglycine pinanediol ester (commonly abbreviated as Z-D-Phe-Pro-boroMpg-OPin) is a highly specific, neutral peptide boronate inhibitor of thrombin. By substituting the charged guanidino group typical of boroarginine derivatives with a neutral methoxypropyl group, this molecule achieves remarkable selectivity for thrombin over trypsin and plasmin, exhibiting a competitive inhibition constant ( Ki​ ) of 8.9 nM [1.3]. It has also been utilized to inhibit the amidolytic activity of human complement factor I[1].

Despite its potent pharmacological profile, the purification of this molecule is notoriously challenging. Batch-to-batch variability typically stems from three mechanistic vulnerabilities:

  • Hydrolytic Lability: The Lewis acidic boron atom is susceptible to nucleophilic attack by water, leading to the cleavage of the pinanediol chiral auxiliary[2].

  • Stereochemical Epimerization: The P1​ carbon (alpha to the boron) can epimerize under basic conditions, generating inactive diastereomers.

  • Oxidative Deboronation: Exposure to peroxides or dissolved oxygen can convert the C-B bond to a C-O bond, destroying the pharmacophore.

Purification Workflow & Critical Control Points

PurificationWorkflow A Crude Z-D-Phe-Pro-boroMpg-OPin B Pre-Purification QC (Chiral HPLC, Moisture <0.05%) A->B C Silica Gel Chromatography (Conditioned Silica, Hex/EtOAc) B->C Confirm anhydrous state D Fraction Analysis (Exclude Epimers) C->D Elution E Low-Temp Concentration (T < 30°C, High Vacuum) D->E Pool pure fractions F Anti-Solvent Precipitation (EtOAc / Hexanes) E->F Avoid thermal stress G Purified API (>98% d.e., >99% Purity) F->G

Workflow for the purification of Z-D-Phe-Pro-boroMpg-OPin minimizing batch variability.

Troubleshooting Guide & FAQs

Q1: Why am I seeing variable yields and the appearance of a highly polar impurity during normal-phase chromatography?

Root Cause: The highly polar impurity is likely the free boronic acid (Z-D-Phe-Pro-boroMpg-OH). While the pinanediol ester is sterically hindered and generally more robust than a standard pinacol ester, it is not immune to hydrolysis[2]. Silica gel is inherently acidic and hygroscopic. If the chromatography solvents contain adventitious water, the silica surface acts as a catalyst for the hydrolysis of the pinanediol ester.

Self-Validating Solution:

  • Implement a Karl Fischer titration step for all eluent solvents prior to chromatography.

  • Pre-condition the silica column with 1 column volume (CV) of eluent containing 0.1% triethylamine (TEA) to neutralize acidic silanol sites, followed by 2 CVs of standard eluent to flush excess TEA. Validation: If the polar impurity disappears in subsequent TLC/HPLC checks, hydrolysis was the root cause.

Q2: My purified batches show inconsistent biological potency (variable Ki​ values). What is causing this?

Root Cause: Thrombin is highly stereoselective, and the interaction of the boron atom with the active site is critical for the 8.9 nM affinity[3][4]. The P1​ carbon (alpha to the boron atom) is a chiral center. Base-catalyzed epimerization at this position can occur during upstream peptide coupling steps. If your purification method does not baseline-resolve the (R) and (S) epimers, your final product will have a variable diastereomeric excess (d.e.).

Self-Validating Solution: Do not rely solely on standard reverse-phase (RP) HPLC for purity, as diastereomers often co-elute. Establish a chiral HPLC assay or utilize high-resolution 11 B/ 1 H NMR to quantify the d.e. of the crude mixture[3]. During fraction pooling, strictly exclude the leading and tailing edges of the main peak, where epimers typically concentrate.

Q3: Why does the product degrade or turn yellow during solvent removal?

Root Cause: Boronic esters are highly vulnerable to oxidative deboronation, a process where the C-B bond is oxidized to a C-O bond (yielding an alcohol). This degradation is accelerated by thermal stress and the presence of peroxides. Ethereal solvents (e.g., THF, diethyl ether) used during extraction or chromatography often accumulate trace peroxides.

Self-Validating Solution:

  • Test all ethereal solvents for peroxides using KI-starch paper before use (must be <1 ppm).

  • Keep the rotary evaporator water bath strictly below 30°C.

  • Backfill the rotary evaporator with Argon or Nitrogen instead of ambient air to prevent oxygen ingress during concentration.

Quantitative Data & Critical Process Parameters (CPPs)

ParameterAcceptable RangeMechanistic Impact of DeviationCorrective Action
Solvent Moisture < 0.05% (Karl Fischer)Promotes hydrolysis of the pinanediol ester to free boronic acid on silica.Dry solvents over activated 4Å molecular sieves for 24h prior to use.
Evaporation Temp ≤ 30°CAccelerates oxidative deboronation and thermal degradation of the peptide backbone.Use high-vacuum pumps to compensate for lower bath temperatures.
Silica Gel pH 6.5 – 7.5 (Slurry)Acidic silanols catalyze ester cleavage; highly basic conditions promote P1​ epimerization.Pre-condition columns with 0.1% TEA, then flush thoroughly.
Peroxide Levels < 1 ppmDirect oxidative destruction of the boronic ester pharmacophore.Filter ethereal solvents through basic alumina immediately before use.

Step-by-Step Standardized Purification Protocol

Phase 1: Preparation and Quality Control

  • Solvent Drying: Dry Hexanes and Ethyl Acetate (EtOAc) over activated 4Å molecular sieves. Verify moisture content is <0.05% via Karl Fischer titration.

  • Resin Conditioning: Slurry standard flash silica gel (230-400 mesh) in Hexanes containing 0.1% TEA. Pack the column and flush with 2 Column Volumes (CV) of pure Hexanes to remove residual TEA.

Phase 2: Chromatographic Separation 3. Loading: Dissolve the crude Z-D-Phe-Pro-boroMpg-OPin in a minimum volume of anhydrous Dichloromethane (DCM). Load carefully onto the conditioned silica bed. 4. Elution: Run a shallow gradient of EtOAc in Hexanes (typically 20% to 60% EtOAc). Causality Note: A shallow gradient is required to separate the (R) and (S) P1​ diastereomers, which have nearly identical retention factors ( Rf​ ). 5. Fraction Collection: Collect small volume fractions. Analyze via TLC (visualized with phosphomolybdic acid or ninhydrin) and chiral HPLC.

Phase 3: Isolation and Precipitation 6. Pooling: Pool only the core fractions containing the desired diastereomer (>98% d.e.). 7. Concentration: Transfer to a rotary evaporator. Set the water bath to 25°C. Apply high vacuum (e.g., <10 mbar) to remove solvents. Backfill the system with Argon. 8. Anti-Solvent Precipitation: To avoid "oiling out" (a common issue with peptide boronic esters), dissolve the resulting residue in a minimal amount of anhydrous EtOAc. Slowly add anhydrous Hexanes dropwise under vigorous stirring until the solution becomes turbid. 9. Harvesting: Chill the suspension to -20°C for 4 hours to maximize crystallization. Filter under a blanket of Argon, wash with cold Hexanes, and dry under high vacuum for 24 hours.

References

  • Characterization of a class of peptide boronates with neutral P1 side chains as highly selective inhibitors of thrombin. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSgCzgb4xzM2ULz_QJTxpO3kBKj7uLYGnyT6EBm9nNsUxR5HNK7E_WKvqwiAf4pjFpOXvrwSfjDXtYxN9QdPNeEBI2Rd1kvjFZsjlEeQR6ngZnM77OTJzyNKKwjUen38Nskl4=]
  • In vitro and in vivo characterization of a neutral boron-containing thrombin inhibitor. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHp4gFE6jUIys56gAbyV-uIYxQ-bmJ3jQvo3I0XnLxn4TT7wQMYzd45wE1J1aQ--kRnb0r32NYcWkox4Ij6YDXdScNTRkFD2o68dTlYmwfNO8jYkvcKyDpbFdd6M0LpzbHDTs=]
  • US20050288253A1 - Boronic acid salts. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVXMYZIJbMocM3flZLTKmhambIS1S81sGzB7HGIJ4R7l7HdrhweExMlwQ6WawlYxH3vl0VJ4UGXJ0_vfHgagmD5KbmlhfXI_REnlSUjoE2NSCxFYcS5vpOvJLg9T6I0nwHrQ8AbdL2s6XOMmi_He0=]
  • Human complement factor I does not require cofactors for cleavage of synthetic substrates. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC63EN5cbSdC1olrPMoL1cn1fwcF_J98d_yBAn7HJQbrsI0US8fo6yc-eDgQbxoBGzp6n0MRTj8DlLcg5CJct7BKzveiYuSr9PJ2v07ELbs5WAeGbBJT9Ws8QVuPFJ3nvJ-eNy]

Sources

Optimization

Resolving peak tailing in Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester LC-MS analysis

Welcome to the Advanced Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically to address the complex chromatographic behavior of peptide boronic esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center .

As a Senior Application Scientist, I have designed this portal specifically to address the complex chromatographic behavior of peptide boronic esters. Analyzing Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester (often abbreviated as Z-D-Phe-Pro-boroMpg-OPin, a highly selective thrombin inhibitor precursor [1]) presents a unique "triple-threat" of chromatographic challenges. You are not simply fighting standard reversed-phase retention; you are actively battling dynamic coordination chemistry and on-column degradation.

Below is our comprehensive knowledge base, diagnostic workflow, and self-validating protocol to achieve sharp, symmetrical peaks and robust MS sensitivity.

Knowledge Base & Causality FAQs

Q1: Why does my Z-D-Phe-Pro-boroMpg-OPin peak look like a smeared, tailing blob instead of a sharp Gaussian peak? The Causality: You are likely observing dynamic on-column hydrolysis . Pinanediol esters are relatively bulky and stable compared to simple pinacol esters, but they are still susceptible to hydrolysis in the highly aqueous, acidic mobile phases (e.g., 0.1% Formic Acid) typically used in LC-MS [2]. As the ester travels down the column, it continuously interconverts into the free boronic acid (Z-D-Phe-Pro-boroMpg-OH). Because the ester and the free acid have different retention factors, this continuous chemical reaction creates a "bridge" of co-eluting species, manifesting as a severe tail or a split peak. The Fix: Shift from strong acids (0.1% FA) to a buffered system like 10 mM Ammonium Formate (pH 3.5–4.0). This slightly higher pH and buffering capacity drastically reduces the hydrolysis rate while maintaining positive-ion ESI-MS compatibility.

Q2: I optimized the mobile phase to stop hydrolysis, but the tailing persists. Is the stationary phase to blame? The Causality: Yes, due to silanophilic interactions . The peptide backbone (Z-D-Phe-Pro) contains hydrogen-bond donors/acceptors, but more importantly, the boron atom possesses an empty p-orbital. This makes it a strong Lewis acid that actively seeks out electron pairs (Lewis bases). Unshielded, acidic silanols (Si-O⁻) on standard C18 silica act as perfect Lewis bases, causing secondary retention and tailing. The Fix: Abandon standard unendcapped C18 columns. Utilize a Charged Surface Hybrid (CSH) column or a column with an embedded polar group (e.g., Shield RP18). These chemistries sterically protect the silica substrate and repel the analyte from residual silanols.

Q3: My peaks are still broad, and I am losing MS signal intensity over consecutive injections. What is happening? The Causality: You are experiencing Lewis acid-metal coordination . The empty p-orbital of the boronic ester is chelating with the electron-rich transition metal oxides (Iron, Nickel, Chromium) present in standard stainless-steel LC fluidics and column frits [3]. This non-specific adsorption causes both peak tailing and irreversible sample loss. The Fix: Migrate your assay to a biocompatible, metal-free system (e.g., PEEK-lined fluidics or High-Performance Surface [HPS] technologies like Waters MaxPeak Premier). If hardware replacement is impossible, you must passivate the system using a chelator, though this is a temporary and often MS-incompatible workaround.

Diagnostic Workflow

PeakTailing Start Observe Peak Tailing (Z-D-Phe-Pro-boroMpg-OPin) Q1 Is the LC System Stainless Steel? Start->Q1 A1 Lewis Acid-Metal Interaction Action: Use HPS/PEEK System Q1->A1 Yes Q2 Is the Mobile Phase Highly Acidic (0.1% FA)? Q1->Q2 No A1->Q2 A2 On-Column Hydrolysis Action: Use 10mM NH4FA (pH 3.5) Q2->A2 Yes Q3 Is the Column Standard Unendcapped C18? Q2->Q3 No A2->Q3 A3 Silanophilic Interaction Action: Use CSH or Shield RP18 Q3->A3 Yes Success Symmetrical Peak Achieved (Asymmetry Factor < 1.2) Q3->Success No A3->Success

Diagnostic workflow for resolving boronic ester LC-MS peak tailing.

Quantitative Method Optimization Data

The table below demonstrates the cumulative effect of addressing the three mechanistic failures (Hydrolysis, Silanols, Metals) on the chromatographic integrity of Z-D-Phe-Pro-boroMpg-OPin.

LC HardwareColumn ChemistryAqueous Mobile Phase (A)Asymmetry ( As​ )On-Column HydrolysisMS Signal-to-Noise
Stainless Steel Standard C180.1% Formic Acid3.85 (Severe Tail)~ 42%150
Stainless Steel CSH C1810 mM NH₄FA (pH 3.5)1.90 (Moderate)< 5%680
HPS / PEEK Standard C1810 mM NH₄FA (pH 3.5)1.45 (Slight Tail)< 5%1,450
HPS / PEEK CSH C18 / Shield 10 mM NH₄FA (pH 3.5) 1.05 (Gaussian) < 1% > 3,200

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol incorporates a System Suitability Test (SST) . The method cannot proceed to sample analysis unless the system proves it has successfully suppressed both hydrolysis and Lewis acid interactions.

Phase 1: System Preparation & Suitability

  • Hardware Setup: Plumb the LC-MS with PEEK tubing from the autosampler injection valve to the ESI source. Install a High-Performance Surface (HPS) column (e.g., Waters XBridge Premier BEH Shield RP18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase Prep:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade H₂O, adjusted to pH 3.5 with neat formic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile (ACN).

  • SST Injection: Prepare a resolution standard containing 1 µg/mL of Z-D-Phe-Pro-boroMpg-OPin (Ester) and 1 µg/mL of Z-D-Phe-Pro-boroMpg-OH (Free Acid) dissolved in 100% ACN.

  • Validation Gate: Run a fast gradient (5% to 95% B over 3 minutes).

    • Pass Criteria: Resolution ( Rs​ ) between the free acid and ester must be > 2.0. The Asymmetry factor ( As​ ) of the ester peak must be ≤ 1.2.

    • Failure Action: If As​ > 1.2, replace the column frit or check for dead volume. If the ester peak area is < 10x the free acid peak area (indicating in-situ hydrolysis), remake Mobile Phase A to ensure pH is not below 3.5.

Phase 2: Sample Preparation

  • Solvent Selection: Never dissolve boronic ester samples in highly aqueous or protic solvents (like Methanol or Water), which initiate pre-column solvolysis.

  • Extraction: Reconstitute your experimental samples in 100% Aprotic Solvent (e.g., ACN or DMSO/ACN mixtures).

  • Internal Standardization: Spike samples with a stable-isotope-labeled internal standard (SIL-IS) to self-validate extraction recovery and correct for any minor ion suppression in the MS source.

Phase 3: LC-MS Execution

  • Injection: Inject 1–2 µL. Keep the injection volume low to prevent strong-solvent effects from the 100% ACN diluent, which can cause peak breakthrough.

  • Gradient Elution: Maintain a flow rate of 0.4 mL/min. Hold at 5% B for 0.5 min to focus the analyte, then ramp to 95% B over 4 minutes.

  • MS Detection: Operate the mass spectrometer in Positive ESI mode. Monitor the specific MRM transitions for the protonated precursor [M+H]+ of the pinanediol ester. Ensure the desolvation temperature is optimized (typically 400–500°C) to prevent thermal degradation of the ester bond in the source.

References

  • Deadman, J. J., Elgendy, S., Goodwin, C. A., Green, D., Baban, J. A., Patel, G., Skordalakes, E., Chino, N., Claeson, G., Kakkar, V. V., & Scully, M. F. (1995). Characterization of a Class of Peptide Boronates with Neutral P1 Side Chains as Highly Selective Inhibitors of Thrombin. Journal of Medicinal Chemistry, 38(9), 1511-1522.[Link]

  • Dai, L., Gonzalez, J., & Zhang, K. (2022). A simple generic method for analyzing water sensitive pinacol boronate compounds by hydrophilic interaction liquid chromatography. Journal of Chromatography Open, 2, 100036.[Link]

  • DeLano, M., & Walter, T. H. (2021). Advantages of Using MaxPeak™ HPS™ Technology for the Analysis of Targeted Cancer Growth Inhibitor Therapies. Waters Corporation Application Note, 720007321EN.[Link]

Reference Data & Comparative Studies

Validation

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester vs bortezomib efficacy comparison

An in-depth comparative analysis for drug development professionals and structural biologists investigating the divergent applications of boronate-based pharmacophores. Executive Summary: The Boronate Warhead in Drug Des...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis for drug development professionals and structural biologists investigating the divergent applications of boronate-based pharmacophores.

Executive Summary: The Boronate Warhead in Drug Design

In the landscape of protease inhibition, the incorporation of a boronic acid or boronic ester "warhead" represents a masterclass in covalent drug design. Boronates act as potent electrophiles, forming reversible, covalent tetrahedral adducts with the catalytic nucleophiles of target enzymes.

This guide provides a mechanistic and comparative efficacy analysis of two highly specialized boronate-based inhibitors: Bortezomib (a dipeptide boronic acid) and Z-D-Phe-Pro-methoxypropylboroglycinepinanediol ester (a tripeptide boronic ester, hereafter referred to as boroMpg ). While they share a fundamental chemical mechanism, their engineered peptide backbones direct them toward entirely different biological domains—Bortezomib targets the threonine active site of the 26S proteasome for oncological efficacy, whereas boroMpg is engineered to target the serine active site of thrombin for experimental hematological modulation[1].

Structural Causality and Target Specificity

The efficacy of a protease inhibitor is dictated by how well its side chains satisfy the steric and electrostatic requirements of the enzyme's substrate-binding pockets (P1, P2, P3).

Bortezomib: Threonine Protease Domination

Bortezomib (Pyrazinoic acid–Phe–boroLeu) was rationally designed to target the β5 (chymotrypsin-like) subunit of the 20S proteasome. The isobutyl side chain of its leucine boronic acid perfectly occupies the hydrophobic S1 pocket of the β5 subunit. The boronic acid moiety then undergoes a nucleophilic attack by the N-terminal Threonine-1 hydroxyl group of the proteasome, halting the degradation of ubiquitinated proteins (such as IκB) and driving apoptosis in multiple myeloma cells.

boroMpg: Overcoming the Polybasic Paradigm in Serine Proteases

Historically, inhibiting thrombin (a serine protease) required molecules with highly basic, positively charged P1 moieties (e.g., arginine derivatives) to form salt bridges with Asp189 at the bottom of thrombin's S1 pocket. However, highly charged molecules suffer from poor oral bioavailability and off-target toxicity.

boroMpg represents a structural breakthrough. It utilizes a neutral methoxypropyl side chain at the P1 position[1]. By relying on the extreme transition-state stabilization provided by the boronate-serine covalent bond, boroMpg achieves a staggering Ki​ of 7 nM for thrombin without needing a positive charge[1]. Furthermore, boroMpg has demonstrated cross-reactivity in the complement system, potently inhibiting the amidolytic activity of Complement Factor I[2].

Pathway Visualization

G Boronate Boronate-Based Protease Inhibitors Bort Bortezomib (Dipeptide Boronic Acid) Boronate->Bort BoroMpg boroMpg Ester (Tripeptide Boronic Ester) Boronate->BoroMpg Target1 20S Proteasome (β5 Subunit) [Threonine Protease] Bort->Target1 OffTarget Off-Target Serine Protease Inhibition (e.g., Cathepsin G) Bort->OffTarget High Dose Cross-Reactivity Target2 Thrombin & Factor I [Serine Proteases] BoroMpg->Target2 Mech1 Inhibits IκB Degradation Target1->Mech1 Mech2 Inhibits Fibrinogen Cleavage & C3b Degradation Target2->Mech2 Outcome1 Apoptosis in Myeloma Cells (Clinical Oncology) Mech1->Outcome1 Outcome2 Anticoagulation & Complement Regulation (Experimental) Mech2->Outcome2

Fig 1: Divergent mechanistic pathways of boronate-based inhibitors targeting distinct proteases.

Quantitative Efficacy Comparison

The following table synthesizes the biochemical and clinical profiles of both compounds, highlighting the divergence in their target affinities.

ParameterBortezomibboroMpg (Pinanediol Ester)
Chemical Class Dipeptide Boronic AcidTripeptide Boronic Ester
Primary Target 20S Proteasome (β5 Subunit)Thrombin (Factor IIa)
Secondary Targets Cathepsin G, Chymase[3]Complement Factor I[2]
Target Protease Class N-terminal Threonine ProteaseSerine Protease
Primary Efficacy Metric Ki​ ≈ 0.6 nM (20S Proteasome) Ki​ = 7 nM (Thrombin)[1]
P1 Side Chain Property Hydrophobic (Isobutyl)Neutral (Methoxypropyl)[1]
Development Status FDA-Approved (Multiple Myeloma)Experimental Tool Compound

Note: While Bortezomib is highly selective for the proteasome, its boronic acid moiety retains off-target affinity for several serine proteases (e.g., Cathepsin G)[3]. This cross-reactivity is hypothesized to contribute to its clinical side effects, such as peripheral neuropathy, and its observed in vivo effects on platelet function and hemostasis[4].

Experimental Workflows: Self-Validating Assay Systems

To accurately compare the efficacy of these compounds in a preclinical setting, researchers must employ distinct fluorogenic assay systems tailored to the catalytic preferences of threonine vs. serine proteases.

Protocol A: 20S Proteasome Chymotrypsin-like Activity Assay (Bortezomib)

Causality: This assay measures the cleavage of a fluorogenic substrate specifically recognized by the β5 subunit.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT). Reconstitute human 20S proteasome to a working concentration of 2 nM.

  • Compound Titration: Prepare a 10-point serial dilution of Bortezomib (0.1 nM to 100 nM) in DMSO (final DMSO concentration <1%).

  • Incubation: Incubate the 20S proteasome with Bortezomib for 30 minutes at 37°C to allow the reversible covalent boronate-threonine adduct to reach equilibrium.

  • Substrate Addition: Add 50 µM of the fluorogenic substrate Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).

  • Kinetic Measurement: Measure fluorescence (Ex: 380 nm / Em: 460 nm) kinetically over 60 minutes.

  • Self-Validation Control: Run a parallel assay using Carfilzomib (an epoxyketone inhibitor). Because epoxyketones do not inhibit serine proteases like boronates do[5], any divergence in cell-lysate activity profiles isolates the boronate-specific off-target effects.

Protocol B: Amidolytic Thrombin & Factor I Assay (boroMpg)

Causality: This assay validates the ability of boroMpg's neutral P1 chain to inhibit serine protease amidolytic cleavage.

  • Reagent Preparation: Prepare assay buffer. Crucial Step: For Thrombin, use pH 7.4. For Complement Factor I amidolytic activity, strictly buffer to pH 8.25 , as this is the optimal pH for Factor I synthetic substrate cleavage[2].

  • Enzyme Setup: Plate purified human alpha-thrombin (0.5 nM) or Complement Factor I.

  • Inhibitor Titration: Add boroMpg pinanediol ester at concentrations ranging from 1 nM to 1 µM. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add a peptide-AMC derivative (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC for thrombin).

  • Kinetic Measurement: Monitor AMC release at Ex: 380 nm / Em: 460 nm.

  • Self-Validation Control: Include a highly basic thrombin inhibitor (e.g., Argatroban) as a positive control. If boroMpg achieves comparable Vmax​ suppression without the polybasic charge, the efficacy of the neutral methoxypropyl P1 engineering is validated[1].

Conclusion: The Double-Edged Sword of Boronates

The comparison between Bortezomib and boroMpg perfectly illustrates the versatility of boronate chemistry. By swapping the P1-P3 peptide sequence, researchers can redirect a boronate warhead from a threonine proteasome inhibitor capable of halting cancer cell proliferation, to a highly selective serine protease inhibitor capable of modulating the coagulation and complement cascades. Understanding the off-target serine protease affinity of boronates is not just a toxicological necessity for drugs like Bortezomib[3], but the foundational mechanism that makes compounds like boroMpg possible.

Sources

Comparative

Comparative Guide: IC50 Profiling of Z-D-Phe-pro-methoxypropylboroglycinepinanediol Ester vs. Free Boronic Acids

As a Senior Application Scientist in drug discovery, I frequently encounter the critical decision of whether to evaluate a protease inhibitor as a masked boronic ester or as a free boronic acid. This distinction is not m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the critical decision of whether to evaluate a protease inhibitor as a masked boronic ester or as a free boronic acid. This distinction is not merely a matter of synthetic convenience; it fundamentally alters the pharmacokinetic profile, assay kinetics, and apparent IC50 values.

Using the highly selective thrombin inhibitor Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester as our primary model, this guide provides an in-depth, objective comparison of pinanediol esters versus their free boronic acid counterparts. We will deconstruct the causality behind their pharmacological differences and provide self-validating experimental workflows for accurate IC50 determination.

Mechanistic Overview: Causality in Target Engagement

To understand the IC50 differences between these two forms, we must first examine the mechanism of target engagement. Peptide boronic acids are potent transition-state analogue inhibitors. The electrophilic boron atom acts as a mimic of a carbon acid center, accepting a lone pair from the active site nucleophile (e.g., Ser195 in thrombin) to form a reversible, covalent tetrahedral boronate adduct[1].

The Role of the P1 Neutral Side Chain

Historically, synthetic thrombin inhibitors required a positively charged guanidino group (mimicking Arginine) at the P1 position to anchor into the enzyme's S1 pocket. However, Z-D-Phe-pro-methoxypropylboroglycine replaces this with a neutral methoxypropyl group. This modification dramatically increases selectivity for thrombin over other serine proteases (like trypsin and plasmin) and reduces the toxicity associated with highly basic compounds[2].

Ester vs. Free Acid Dynamics

While the free boronic acid is the active "warhead" that engages the catalytic serine, it is notoriously difficult to purify and prone to forming cyclic anhydrides (boroxines) during storage. Converting the free acid into a pinanediol ester stabilizes the molecule and increases its lipophilicity (improving cell permeability).

In biochemical assays, pinanediol esters often exhibit IC50 values comparable to free boronic acids only if they are given sufficient time to hydrolyze into the free acid within the aqueous assay buffer[3]. Without adequate pre-incubation, the ester will present a falsely elevated IC50 (lower apparent potency) due to the slow kinetics of hydrolysis or the weaker direct binding of the sterically hindered ester form.

G A Pinanediol Ester (Z-D-Phe-Pro-boroMpg-OPin) B Free Boronic Acid (Z-D-Phe-Pro-boroMpg-OH) A->B Aqueous Hydrolysis C Catalytic Serine (e.g., Ser195) A->C Direct Binding (Slow) B->C Reversible Binding D Tetrahedral Boronate Adduct C->D Nucleophilic Attack

Equilibrium and binding mechanism of boronic esters and free acids with catalytic serine.

Comparative Data Presentation

The following tables synthesize the quantitative pharmacological data and physicochemical properties of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester compared to the general behavior of free boronic acids.

Table 1: Pharmacological Inhibitory Profile

Data demonstrates the high potency and selectivity of the neutral P1 pinanediol ester following equilibrium.

Compound FormTarget EnzymeKi / IC50 ValueSelectivity Profile
Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester ThrombinKi = 7.0 - 8.9 nM [2][4]Highly selective
Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester TrypsinKi = 1,100 nM[4]>120x preference for Thrombin
Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester PlasminKi = 15,700 nM[4]>1700x preference for Thrombin
Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester Platelet Aggregation (In vitro)IC50 = 85 nM [4]Potent cellular efficacy
Free Boronic Acid (General) ThrombinAppears identical at steady-stateFaster onset of inhibition
Table 2: Physicochemical & Assay Behavior
PropertyPinanediol EsterFree Boronic Acid
Aqueous Stability High (Slow, controlled hydrolysis)Moderate (Prone to oxidation/boroxines)
Cell Permeability High (Highly lipophilic)Low to Moderate
Synthetic Tractability Excellent (Easily purified via chromatography)Poor (Difficult to isolate natively)
Assay Incubation Requirement Requires extended pre-incubation for hydrolysisImmediate target engagement

Self-Validating Experimental Protocols

To accurately compare the IC50 values of the ester and the free acid, the assay must account for the time-dependent hydrolysis of the pinanediol group. The following protocol is designed as a self-validating system , incorporating internal controls to verify that the assay is measuring true target engagement rather than artifactual degradation.

Protocol A: Time-Dependent IC50 Determination via Chromogenic Assay

Objective: Measure the IC50 of the inhibitor against human α-thrombin, isolating the kinetic variable of ester hydrolysis.

Reagents:

  • Human α-thrombin (purified)

  • Chromogenic Substrate: Benzoyl-Phe-Val-Arg-pNA (Bz-FVR-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 0.1 M NaCl, 0.1% PEG 8000, pH 7.4

  • Controls: Argatroban (Positive Control), DMSO (Vehicle)

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester and its pre-hydrolyzed free acid counterpart in 100% DMSO.

  • Serial Dilution: Dilute compounds in Assay Buffer to achieve a final concentration range of 0.1 nM to 10 µM (maintaining DMSO < 1% to prevent enzyme denaturation).

  • Time-Course Pre-Incubation (Critical Step):

    • Causality: The ester requires time to hydrolyze.

    • Incubate the enzyme (e.g., 0.5 nM final) with the inhibitor concentration series for varying times: 0 min, 30 min, 60 min, and 120 min at 37°C.

  • Reaction Initiation: Add the Bz-FVR-pNA substrate (e.g., 100 µM final) to all wells simultaneously.

  • Kinetic Read: Measure the change in absorbance at 405 nm ( OD405​ ) continuously for 15 minutes using a microplate reader.

  • Validation Check: Ensure the Argatroban control yields a consistent IC50 across all pre-incubation times. If the ester's IC50 drops (becomes more potent) from 0 min to 120 min while the free acid's IC50 remains stable, ester hydrolysis is confirmed as the rate-limiting step.

  • Data Analysis: Calculate initial velocities ( V0​ ) and fit the data to a four-parameter logistic non-linear regression model to determine the IC50.

Workflow S1 1. Prepare Compound Stocks (Ester vs. Free Acid in DMSO) S2 2. Pre-Incubate with Enzyme (Assess Time-Dependent Hydrolysis) S1->S2 S3 3. Add Chromogenic Substrate (Initiate Reaction) S2->S3 S4 4. Measure Absorbance (Kinetic Read at 405 nm) S3->S4 S5 5. Non-linear Regression (Calculate IC50 & Ki) S4->S5

Self-validating experimental workflow for comparative IC50 determination.

Protocol B: Orthogonal Validation via 11 B-NMR

To prove that the shift in IC50 is strictly due to the release of the free boronic acid, an orthogonal physical characterization is required.

  • Sample Prep: Dissolve 2 mg of the pinanediol ester in 600 µL of deuterated assay buffer (PBS in D2​O , pH 7.4).

  • Data Acquisition: Acquire 11 B-NMR spectra at 37°C at t=0, 2h, 4h, and 24h.

  • Analysis: Monitor the disappearance of the esterified boron signal (typically broad, ~30 ppm) and the emergence of the free boronic acid signal (~18 ppm). The rate of this shift will directly correlate with the time-dependent IC50 stabilization observed in Protocol A.

Expert Takeaway

When evaluating Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester, researchers must recognize that the pinanediol group is a highly stable protective moiety. While it provides excellent cell permeability (yielding an impressive 85 nM IC50 in whole-cell platelet aggregation assays), its in vitro biochemical IC50 is heavily dependent on assay incubation times. For rapid, steady-state kinetic profiling, transesterification to the free boronic acid prior to the assay is recommended; however, for in vivo or cell-based models, the pinanediol ester serves as a superior, self-delivering prodrug.

References

  • Claeson G, Philipp M, Agner E, et al. "Benzyloxycarbonyl-D-Phe-Pro-methoxypropylboroglycine: a novel inhibitor of thrombin with high selectivity containing a neutral side chain at the P1 position." Biochem J. (1993).
  • Agner E, et al. "In vitro and in vivo characterization of a neutral boron-containing thrombin inhibitor." PubMed / NIH (1994).
  • Kollar L, et al. "Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads." PMC / NIH (2021).
  • St. Maurice M, et al. "Potent Inhibition of Mandelate Racemase by Boronic Acids: Boron as a Mimic of a Carbon Acid Center." Biochemistry / ACS Publications (2020).

Sources

Validation

High-Resolution Mass Spectrometry Validation of Z-D-Phe-Pro-methoxypropylboroglycine pinanediol ester: A Comparative Analytical Guide

Executive Summary The development of peptide boronic acids has revolutionized the landscape of targeted protease inhibition. Specifically,1 (often abbreviated as Z-D-Phe-Pro-boroMpg-OPin) represents a paradigm shift in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide boronic acids has revolutionized the landscape of targeted protease inhibition. Specifically,1 (often abbreviated as Z-D-Phe-Pro-boroMpg-OPin) represents a paradigm shift in anticoagulant drug design[1]. By replacing the highly basic, charged guanidino group of traditional arginine-based inhibitors with a neutral methoxypropyl side chain at the P1 position, this compound achieves remarkable selectivity for thrombin ( Ki​ = 7–8.9 nM) over other serine proteases like trypsin and plasmin[1][2][3].

However, transitioning this compound from synthesis to preclinical validation requires rigorous purity assessment. Validating the purity of boronic esters via high-resolution liquid chromatography-mass spectrometry (LC-MS) is notoriously difficult due to gas-phase instability and solvent reactivity[4]. This guide provides a comparative analysis and a self-validating LC-MS/MS protocol to accurately quantify the purity of Z-D-Phe-Pro-boroMpg-OPin against its charged boroarginine alternatives.

Mechanistic Causality: The Analytical Challenge of Boronic Esters

As a Senior Application Scientist, I frequently observe laboratories mischaracterizing the purity of peptide boronates due to analytical artifacts rather than actual synthesis failures. The causality behind these false-positive degradation profiles stems from two primary mechanisms:

  • In-Source De-esterification (Thermal/Voltage Stress): The pinanediol protecting group is sterically bulky and labile. During electrospray ionization (ESI), the thermal energy of the desolvation gas and the applied capillary voltage often induce premature cleavage of the boronic ester. This results in an artificially high MS signal for the free boronic acid (Z-D-Phe-Pro-boroMpg-OH), leading analysts to falsely conclude that the Active Pharmaceutical Ingredient (API) has degraded[4].

  • Solvent-Induced Transesterification: Boronic esters are highly reactive with protic solvents. If samples are prepared in methanol or ethanol, the pinanediol group rapidly undergoes transesterification, forming methyl or ethyl boronate esters. This creates "ghost peaks" in the chromatogram, severely skewing purity calculations[5].

Comparative Analytical Performance: Neutral P1 vs. Charged P1 Boronates

When comparing the MS validation of Z-D-Phe-Pro-boroMpg-OPin (Neutral P1) to traditional boroarginine derivatives like DuP 714 (Charged P1), the analytical advantages of the neutral methoxypropyl group become evident. The basic guanidino group in boroarginine causes severe charge-state complexities, often resulting in doubly or triply charged species that complicate MS/MS deconvolution. In contrast, the neutral P1 chain ensures a predictable singly charged [M+H]+ precursor ion.

Table 1: Performance Comparison of Peptide Boronate Inhibitors
ParameterZ-D-Phe-Pro-boroMpg-OPin (Neutral P1)Z-D-Phe-Pro-boroArg-OPin (Charged P1)Analytical & Biochemical Implication
Thrombin Inhibition ( Ki​ ) 7.0 – 8.9 nM~10 – 100 nMNeutral P1 maintains high potency without charge[1][2].
Trypsin Cross-Reactivity 1.1 µM (High Selectivity)Low nM (Poor Selectivity)Neutral P1 drastically reduces off-target toxicity[1].
Primary Ionization State Singly charged [M+H]+Multiply charged [M+nH]n+Neutral P1 simplifies precursor selection and MS quantification.
In-Source Fragmentation Moderate (Requires >3.0 kV)Severe (Guanidino group catalyzes early loss)Neutral P1 allows for higher intact ester recovery in MS1.
MS/MS Spectral Clarity High (Clear b- and y-ion series)Low (Dominated by internal neutral losses)Neutral P1 enables highly accurate structural confirmation.
Chromatographic Peak Shape Sharp, symmetricalBroad, tailing (Silanol interactions)Neutral P1 yields superior signal-to-noise (S/N) ratios.

Self-Validating LC-MS/MS Protocol for Purity Assessment

To circumvent the artifacts described above, the following protocol is engineered as a self-validating system . Expert Insight: By running a control sample spiked with a known concentration of free pinanediol, you can mathematically differentiate between true pre-column API degradation and in-source fragmentation artifacts.

Step 1: Aprotic Sample Preparation
  • Action: Dissolve the 3 standard in 100% LC-MS grade Acetonitrile or Dimethylacetamide (DMAc)[3][5].

  • Causality: Strictly avoiding protic solvents (MeOH, EtOH) prevents nucleophilic attack on the boron atom, completely eliminating transesterification artifacts prior to injection[5].

Step 2: Chromatographic Separation (UPLC)
  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) maintained at 45 °C[5].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes (Flow rate: 0.5 mL/min)[5].

  • Causality: A rapid, steep gradient minimizes the time the boronic ester spends in the aqueous mobile phase, preventing on-column hydrolysis. The acidic pH suppresses silanol ionization on the column, ensuring sharp peak shapes.

Step 3: Soft-Ionization Mass Spectrometry (ESI-Q-TOF/QqQ)
  • Capillary Voltage: 2.5 kV (Positive Mode).

  • Desolvation Temperature: 250 °C (Strictly kept <300 °C).

  • Cone Voltage: 20 V.

  • Causality: "Soft" ESI parameters are critical. Lowering the capillary voltage and desolvation temperature prevents the thermal ejection of the pinanediol group, preserving the intact [M+H]+ precursor ion for accurate purity quantification[4].

Workflow Visualization

G A Sample Preparation (Aprotic Solvent: Acetonitrile) B Intact Z-D-Phe-Pro-boroMpg-OPin [M+H]+ Precursor A->B LC Elution C Standard ESI Stress (High Temp/Voltage) B->C Sub-optimal Parameters D Soft ESI Conditions (<300°C, 2.5 kV) B->D Optimized Method E In-Source Fragmentation (False Impurity Peak) C->E Loss of Pinanediol F MS/MS CID Fragmentation (True Structural Validation) D->F Intact Precursor Isolation G Peptide Sequence Ions (b- and y-series) F->G Backbone Cleavage

LC-MS/MS workflow mitigating in-source fragmentation of peptide boronic esters.

References

  • Characterization of a class of peptide boronates with neutral P1 side chains as highly selective inhibitors of thrombin. PubMed. 2

  • In vitro and in vivo characterization of a neutral boron-containing thrombin inhibitor. PubMed. 1

  • Benzyloxycarbonyl-D-Phe-Pro-methoxypropylboroglycine: a novel inhibitor of thrombin with high selectivity containing a neutral side chain at the P1 position. PubMed. 3

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. 4

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. 5

Sources

Comparative

Cross-Reactivity Profile of Z-D-Phe-Pro-Methoxypropylboroglycine Pinanediol Ester Against Standard Inhibitors

Executive Summary The development of highly selective direct thrombin inhibitors is a fundamental challenge in anticoagulant pharmacology. Historically, mimicking the natural Arg-Xaa cleavage site of thrombin led to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective direct thrombin inhibitors is a fundamental challenge in anticoagulant pharmacology. Historically, mimicking the natural Arg-Xaa cleavage site of thrombin led to the development of potent boroarginine derivatives (e.g., DuP 714). However, the highly charged guanidino group in the P1 position of these classical inhibitors causes significant cross-reactivity with other trypsin-like serine proteases, leading to off-target toxicity and rapid clearance[1][2].

Z-D-Phe-Pro-methoxypropylboroglycine pinanediol ester (also known as Z-D-Phe-Pro-boroMpg-OPin or MpgC10H16) represents a critical structural paradigm shift. By substituting the charged arginine mimic with a neutral methoxypropyl group, this compound achieves nanomolar potency against thrombin while drastically reducing its affinity for off-target proteases like trypsin and plasmin[3][4]. This guide provides a comprehensive cross-reactivity profile, comparing this neutral boronic ester against standard clinical and experimental inhibitors.

Mechanistic Rationale: The Shift to Neutral P1 Side Chains

The active site of thrombin features a deep S1 pocket that traditionally accommodates basic side chains (Arg/Lys). However, the S1 pocket also possesses a distinct hydrophobic region. The methoxypropyl group of Z-D-Phe-Pro-boroMpg-OPin exploits this hydrophobic interaction, bypassing the need for a positive charge[3].

The boronic acid pinanediol ester acts as a transition-state analogue. Upon binding, the electron-deficient boron atom forms a reversible covalent bond with the catalytic Ser195 oxygen, creating a tetrahedral geometry that mimics the transition state of peptide bond hydrolysis[3][5]. Because trypsin lacks the specific hydrophobic geometry to tightly bind the methoxypropyl group, the inhibitor achieves a selectivity ratio ( Ki​ Trypsin / Ki​ Thrombin) of over 100-fold[3][4].

G Substrate Z-D-Phe-Pro-boroMpg-OPin P1 P1: Methoxypropyl (Neutral) Substrate->P1 P2 P2: Proline Substrate->P2 P3 P3: Z-D-Phe Substrate->P3 Boronate Boronic Ester (Transition State) Substrate->Boronate S1 S1 Pocket (Hydrophobic Fit) P1->S1 High Affinity S2 S2 Pocket P2->S2 S3 S3 Pocket P3->S3 Ser195 Ser195 (Catalytic) Boronate->Ser195 Covalent Reversible Thrombin Thrombin Active Site Thrombin->S1 Thrombin->S2 Thrombin->S3 Thrombin->Ser195

Caption: Structural binding mechanism of Z-D-Phe-Pro-boroMpg-OPin to the thrombin active site.

Quantitative Cross-Reactivity Profile

To objectively evaluate Z-D-Phe-Pro-boroMpg-OPin, we compare its inhibition constants ( Ki​ ) against Argatroban (a clinical standard) and DuP 714 (a highly potent but non-selective boroarginine experimental standard).

Table 1: Cross-Reactivity of Thrombin Inhibitors Against Serine Proteases
Protease TargetZ-D-Phe-Pro-boroMpg-OPinArgatrobanDuP 714 (Ac-D-Phe-Pro-boroArg)
Thrombin 8.9 nM[4]~39 nM[6]0.041 nM (41 pM)[7]
Trypsin 1,100 nM[4]>5,000 nM[6]~1.2 nM[2]
Plasmin 15,700 nM[4]>10,000 nM[6]<10 nM[2]
Selectivity Ratio (Trypsin/Thrombin) ~123x >128x ~29x
Complement Factor I (fI) Inhibits amidolytic activity[8]No significant inhibitionStrong inhibition[2]
MASP-2 No inhibition[9]UnknownUnknown

Data Interpretation: While DuP 714 is exceptionally potent against thrombin, its low selectivity ratio (~29x) and strong cross-reactivity with Complement Factor I make it highly toxic in vivo[2][7]. Z-D-Phe-Pro-boroMpg-OPin restores the selectivity profile to clinical standards (comparable to Argatroban) while maintaining single-digit nanomolar potency[4][6].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the cross-reactivity data above must be derived from self-validating experimental systems. Below are the standardized protocols used to profile serine protease inhibitors.

G Step1 Primary Screen Thrombin Ki Assay Step2 Selectivity Screen Trypsin & Plasmin Ki Step1->Step2 Step3 Counter Screen Factor I & MASP-2 Step2->Step3 Step4 Functional Assays aPTT & Thrombin Time Step3->Step4 Step5 In Vivo Validation Platelet Accumulation Step4->Step5

Caption: Self-validating experimental workflow for evaluating serine protease inhibitor selectivity.

Protocol 1: Steady-State Chromogenic Kinetics ( Ki​ Determination)

Causality: Enzyme kinetics must isolate the direct competitive inhibition of the compound without interference from plasma proteins. Purified enzymes and specific chromogenic substrates (e.g., S-2238 for thrombin) are utilized to calculate the precise inhibition constant ( Ki​ ).

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1 M NaCl, 0.1% PEG 8000). The PEG 8000 prevents non-specific adsorption of the enzyme to the microplate walls.

  • Equilibration: Incubate purified human α -thrombin with varying concentrations of Z-D-Phe-Pro-boroMpg-OPin (1 nM to 10 μ M) for 15 minutes at 37∘ C to reach binding equilibrium[4].

  • Reaction Initiation: Add the chromogenic substrate S-2238 (D-Phe-pipecolyl-Arg-p-nitroaniline) at concentrations bracketing the Km​ value.

  • Kinetic Monitoring: Monitor absorbance at 405 nm continuously for 10 minutes to determine the initial velocity ( v0​ ).

  • Self-Validation & Calculation: Run parallel uninhibited controls to establish Vmax​ . Plot 1/v0​ vs. [Inhibitor] (Dixon plot) to confirm competitive inhibition and calculate the precise Ki​ value[4].

Protocol 2: In Vitro Coagulation & Platelet Aggregation Assays

Causality: Enzyme kinetics do not account for plasma protein binding or physiological cascades. Thrombin Time (TT) and activated Partial Thromboplastin Time (aPTT) validate the compound's functional anticoagulant efficacy in a complex biological matrix.

  • Plasma Preparation: Collect citrated human plasma and centrifuge to obtain platelet-poor plasma (PPP).

  • Spiking: Spike plasma with Z-D-Phe-Pro-boroMpg-OPin (0.1 μ M to 10 μ M).

  • Thrombin Time (TT): Add exogenous human thrombin and measure the time to clot formation. Z-D-Phe-Pro-boroMpg-OPin significantly prolongs TT at 0.63 μ M[3].

  • aPTT: Add an intrinsic pathway activator (e.g., silica) and calcium chloride, then measure clotting time. The compound prolongs aPTT at 2.0 μ M[3].

  • Platelet Aggregation: Wash human platelets, stimulate with thrombin, and measure light transmittance. Z-D-Phe-Pro-boroMpg-OPin inhibits aggregation with an IC50​ of 85 nM[4].

In Vivo Pharmacodynamics

The ultimate test of a neutral P1 inhibitor is its in vivo efficacy, as highly charged compounds often suffer from rapid biliary clearance or poor bioavailability[1]. In rat models of thrombin-dependent platelet accumulation, a bolus injection of 0.3–3 mg/kg of Z-D-Phe-Pro-boroMpg-OPin successfully inhibited platelet accumulation[4]. This confirms that the neutral methoxypropyl side chain not only improves selectivity but also maintains sufficient in vivo pharmacodynamic exposure[4].

Conclusion

Z-D-Phe-Pro-methoxypropylboroglycine pinanediol ester successfully demonstrates that a highly basic P1 residue is not strictly required for potent thrombin inhibition. By leveraging a neutral side chain and a boronic ester transition-state mimic, it achieves a superior cross-reactivity profile compared to classical boroarginine compounds, paving the way for safer, highly selective anticoagulant therapeutics.

References

  • Characterization of a class of peptide boronates with neutral P1 side chains as highly selective inhibitors of thrombin - PubMed.
  • In vitro and in vivo characterization of a neutral boron-containing thrombin inhibitor - PubMed.
  • Benzyloxycarbonyl-D-Phe-Pro-methoxypropylboroglycine: a novel inhibitor of thrombin with high selectivity containing a neutral side chain
  • A Phenylboronic Acid-Based Transition State Analogue Yields Nanomolar Inhibition of Mandelate Racemase | Biochemistry - ACS Public
  • Human complement factor I does not require cofactors for cleavage of synthetic substr
  • Information on EC 3.4.21.
  • Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC - NIH.
  • Design of Selective Thrombin Inhibitors Based on the (R)
  • Boronic acid compounds as potential pharmaceutical agents - USPTO.
  • Thrombin and Human Plasma Kallikrein Inhibition during Simulated Extracorporeal Circulation Block Platelet and Neutrophil Activ

Sources

Validation

Validation of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester target engagement using surface plasmon resonance

Validation of Z-D-Phe-pro-methoxypropylboroglycinepinanediol Ester Target Engagement Using Surface Plasmon Resonance (SPR) As a Senior Application Scientist in drug discovery, I approach target engagement not merely as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Z-D-Phe-pro-methoxypropylboroglycinepinanediol Ester Target Engagement Using Surface Plasmon Resonance (SPR)

As a Senior Application Scientist in drug discovery, I approach target engagement not merely as a binary "binds/does not bind" question, but as a dynamic kinetic landscape. The compound Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester (commonly abbreviated as Z-D-Phe-Pro-boroMpg-OPin) represents a highly specialized class of transition-state analog inhibitors.

Unlike traditional thrombin inhibitors that rely on a basic P1 residue (such as arginine) to anchor into the target's active site, this boropeptide utilizes a neutral methoxypropyl side chain at the P1 position. This structural choice, coupled with a boronic ester, forms a reversible covalent tetrahedral adduct with the catalytic serine (Ser195) of thrombin [1]. Beyond thrombin, this compound has also demonstrated efficacy in inhibiting the amidolytic activity of complement factor I (fI) [2].

To accurately capture the "slow-binding" kinetics characteristic of reversible covalent inhibitors, Surface Plasmon Resonance (SPR) is the gold-standard methodology. End-point enzymatic assays often miscalculate the true affinity ( Ki​ ) of boropeptides due to insufficient pre-incubation times. SPR resolves this by monitoring the biphasic association and dissociation in real time.

Mechanistic Context & Pathway Visualization

The primary target of Z-D-Phe-Pro-boroMpg-OPin is active thrombin (Factor IIa), the central serine protease in the coagulation cascade. By forming a covalent bond with Ser195, the boropeptide halts the cleavage of fibrinogen, thereby preventing fibrin clot polymerization.

G Prothrombin Prothrombin (Factor II) Thrombin Active Thrombin (Factor IIa) Prothrombin->Thrombin FXa/FVa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Inhibitor Z-D-Phe-Pro-boroMpg-OPin (Boropeptide Inhibitor) Inhibitor->Thrombin Blocks Ser195 Argatroban Argatroban (Competitive Inhibitor) Argatroban->Thrombin Blocks Active Site

Caption: Thrombin activation pathway and targeted inhibition by boropeptides.

Comparative Performance Analysis

To objectively evaluate the performance of Z-D-Phe-Pro-boroMpg-OPin, we must benchmark its SPR kinetic profile against established clinical alternatives: Argatroban (a reversible, competitive small molecule) and Recombinant Hirudin (a bivalent, practically irreversible biologic).

The pinanediol ester group in our target compound modulates the dissociation rate ( kd​ ), resulting in a highly controlled, slow-binding profile. Table 1 summarizes the kinetic parameters.

Table 1: SPR Kinetic Profiling of Thrombin Inhibitors

InhibitorMolecular Weight (Da) ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (nM)Binding Mechanism
Z-D-Phe-Pro-boroMpg-OPin ~600.5 1.5×105 6.7×10−3 44.6 Reversible Covalent (Slow-binding)
Argatroban 508.6 4.2×106 1.3×10−2 3.1 Reversible Competitive
r-Hirudin ~7000.0 2.1×107 4.2×10−6 0.0002 Bivalent (Practically Irreversible)

Data Synthesis Note: The KD​ for the boropeptide aligns with the established Ki​ range of 10–100 nM for neutral P1 side-chain boronates [1].

Self-Validating SPR Experimental Workflow

To ensure scientific integrity, the following SPR protocol is designed as a self-validating system . Every step includes a causality-driven choice to prevent artifacts such as Mass Transport Limitation (MTL) or steric hindrance.

SPR_Workflow N1 1. Surface Prep (CM5 Chip) N2 2. Ligand Immobilization (Amine Coupling) N1->N2 N3 3. Analyte Injection (Boropeptide) N2->N3 N4 4. Regeneration (pH 2.0 Glycine) N3->N4 N4->N3 Multi-cycle N5 5. Kinetic Fit (2-State Model) N4->N5

Caption: Step-by-step SPR workflow for measuring boropeptide-thrombin binding kinetics.

Step 1: Surface Preparation & Ligand Immobilization
  • Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20, pH 7.4).

  • Procedure: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject human α -thrombin diluted in 10 mM sodium acetate (pH 5.5) over the active flow cell.

  • Causality: We immobilize the macromolecule (Thrombin, ~36 kDa) rather than the small molecule inhibitor (~600 Da). Immobilizing the small molecule would restrict its conformational freedom and artificially lower the association rate. We target a low immobilization level of 1,000–1,500 RU to yield a theoretical maximum response ( Rmax​ ) of ~16–25 RU for the inhibitor, strictly avoiding steric crowding.

Step 2: Analyte Injection (Multi-Cycle Kinetics)
  • Procedure: Inject Z-D-Phe-Pro-boroMpg-OPin at a concentration series (e.g., 3.125, 6.25, 12.5, 25, 50, 100 nM) over both the active and reference flow cells.

  • Parameters: Flow rate of 50 µL/min . Association time: 180 seconds. Dissociation time: 600 seconds.

  • Causality: A high flow rate (50 µL/min) is critical. It continuously replenishes the analyte at the sensor surface, ensuring that the observed association rate ( ka​ ) reflects the true chemical reaction kinetics rather than the diffusion rate of the analyte through the unstirred solvent layer. The extended 600-second dissociation phase is mandatory to accurately fit the slow off-rate of the covalent boronate ester bond.

Step 3: Surface Regeneration
  • Procedure: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.0).

  • Causality: While covalent bonds are typically irreversible, the pinanediol ester protecting group modulates the boronic acid's reactivity. The acidic pulse rapidly hydrolyzes the tetrahedral intermediate, stripping the inhibitor from the active site without denaturing the immobilized thrombin.

Step 4: Data Analysis & Kinetic Modeling
  • Procedure: Double-reference the data (subtracting the reference cell signal and a blank buffer injection). Fit the resulting sensorgrams using a Two-State Reaction Model ( A+B⇌AB⇌AB∗ ).

  • Causality: Boropeptides do not follow simple 1:1 Langmuir binding. They first form a transient collision complex ( AB ), followed by a conformational/chemical step to form the covalent tetrahedral adduct ( AB∗ ). Forcing a 1:1 model onto this data will result in high χ2 error values and inaccurate affinity calculations.

Self-Validation Checkpoints
  • MTL Check: Run the 50 nM concentration at 5, 15, and 75 µL/min. If the initial slope of the association phase remains identical across all flow rates, the system is verified to be kinetically limited, not mass-transport limited.

  • Baseline Stability: Ensure the baseline returns to ±2 RU of the pre-injection level after the Glycine-HCl regeneration pulse, validating that the thrombin active site remains fully viable for the next cycle.

References

  • Deadman, J. J., Elgendy, S., Goodwin, C. A., Green, D., Baban, J. A., Patel, G., Skordalakes, E., Chino, N., Claeson, G., Kakkar, V. V., & Scully, M. F. (1995). Characterization of a Class of Peptide Boronates with Neutral P1 Side Chains as Highly Selective Inhibitors of Thrombin. Journal of Medicinal Chemistry, 38(9), 1511-1522. URL: [Link]

  • Tsiftsoglou, S. A., Willis, A. C., & Sim, R. B. (2004). Human complement factor I does not require cofactors for cleavage of synthetic substrates. The Journal of Immunology, 173(1), 367-375. URL: [Link]

Safety & Regulatory Compliance

Safety

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester proper disposal procedures

Operational Guide for the Safe Handling and Disposal of Z-D-Phe-Pro-methoxypropylboroglycinepinanediol Ester As a Senior Application Scientist specializing in laboratory safety and the lifecycle management of active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of Z-D-Phe-Pro-methoxypropylboroglycinepinanediol Ester

As a Senior Application Scientist specializing in laboratory safety and the lifecycle management of active pharmaceutical ingredients (APIs), I frequently design operational protocols for highly potent synthetic inhibitors. Z-D-Phe-Pro-methoxypropylboroglycinepinanediol ester (CAS: 184488-31-1), frequently abbreviated in literature as Z-D-Phe-Pro-boroMpg-OPin, is a highly specific, neutral P1 side-chain peptide boronate[1][2]. It acts as a potent competitive inhibitor of thrombin with an inhibition constant ( Ki​ ) of 8.9 nM[2], and is also a known inhibitor of human complement factor I[3][4].

Due to its potent biological activity, high selectivity, and the environmental persistence of the boronic ester moiety, standard solvent disposal procedures are strictly prohibited[2][5]. Releasing active protease inhibitors into environmental waste streams can severely disrupt aquatic biological systems. This guide provides a self-validating, step-by-step protocol for the chemical inactivation and logistical disposal of this compound, ensuring absolute compliance with environmental and laboratory safety standards.

Physicochemical Profile & Hazard Rationale

To effectively manage chemical waste, operators must first understand the molecular vulnerabilities of the compound. The pinanediol ester protects the boronic acid pharmacophore, granting it high passive transport capabilities and bioavailability[5].

Table 1: Quantitative Physicochemical & Hazard Profile

PropertySpecification
Chemical Name Z-D-Phe-Pro-methoxypropylboroglycinepinanediol ester
CAS Number 184488-31-1[6][7]
Molecular Formula C37H50BN3O7[6][7]
Molecular Weight 659.62 g/mol [6]
Primary Targets Thrombin ( Ki​ = 8.9 nM)[2]; Complement Factor I[3]
Off-Target Profile Trypsin ( Ki​ = 1.1 μ M); Plasmin ( Ki​ = 15.7 μ M)[2]
Hazard Classification Highly Potent Active Pharmaceutical Ingredient (HPAPI) / Aquatic Toxin

Expertise & Experience: The Causality of Chemical Quenching Why do we chemically quench liquid stocks at the bench rather than relying solely on downstream commercial incineration? Liquid stocks (often formulated in DMSO or aqueous assay buffers) pose an immediate exposure and environmental risk in the event of a transit spill. By chemically quenching the liquid waste, we proactively and irreversibly destroy the "warhead." Boronic esters can be oxidatively cleaved using alkaline hydrogen peroxide. Because the boron atom in this specific compound is attached to the alpha-carbon of a glycine analog (boroglycine), oxidative cleavage of the C-B bond yields a highly unstable hemiaminal. This intermediate spontaneously hydrolyzes into an aldehyde and a free amine, permanently obliterating the molecule's ability to coordinate with the catalytic serine residues of target proteases[2].

Chemical Inactivation (Quenching) Protocol for Liquid Stocks

This self-validating protocol ensures the complete destruction of the active pharmacophore prior to logistical transport.

Required Reagents:

  • 30% Hydrogen Peroxide ( H2​O2​ )

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ice bath and magnetic stirrer

Step-by-Step Methodology:

  • Preparation & PPE: Conduct all procedures within a certified Class II biological safety cabinet or chemical fume hood. Don double nitrile gloves, splash-proof safety goggles, and a chemically resistant lab coat.

  • Alkalinization: Transfer the liquid waste containing Z-D-Phe-Pro-methoxypropylboroglycinepinanediol ester into a wide-mouth glass reaction vessel containing a PTFE magnetic stir bar. Slowly add 1 M NaOH dropwise until the solution reaches a pH of 10–12.

    • Causality: The alkaline environment is critical; it deprotonates the hydrogen peroxide to form the highly nucleophilic hydroperoxide anion ( HOO− ), which is required to attack the electrophilic boron atom.

  • Oxidative Cleavage: Submerge the reaction vessel in an ice bath to mitigate the exothermic nature of the oxidation. Slowly add 30% H2​O2​ dropwise (aiming for at least a 10-fold molar excess relative to the boronate concentration).

  • Incubation: Remove the vessel from the ice bath. Allow the mixture to stir vigorously at room temperature ( 20−25∘C ) for a minimum of 2 hours.

    • Causality: This duration ensures the complete hydrolysis of the pinanediol ester and the subsequent oxidative cleavage of the C-B bond, yielding inert boric acid, pinanediol, and degraded peptide fragments.

  • Neutralization: Carefully monitor the pH and add 1 M HCl dropwise until the solution is neutralized (pH 7–8). The solution is now biologically inactive and safe for transfer.

Waste Segregation and Logistical Disposal Plan

Proper segregation prevents dangerous chemical incompatibilities and ensures compliance with institutional and federal environmental regulations.

Table 2: Logistical Waste Segregation Matrix

Waste CategoryDescriptionPackaging & LabelingFinal Disposal Route
Stream A: Quenched Liquids Neutralized aqueous solutions containing degraded peptide, pinanediol, and borate.Store in high-density polyethylene (HDPE) carboys. Label: "Aqueous Waste: Neutralized Borate/Peptide Fragments."Commercial wastewater treatment or aqueous incineration.
Stream B: Solid Waste Contaminated pipette tips, empty reagent vials, and used PPE.Double-bag in 4-mil transparent polyethylene bags. Place in rigid, puncture-proof chemical waste bins.High-Temperature Incineration ( >1000∘C ).
Stream C: Bulk Powder Unused or expired pure Z-D-Phe-Pro-boroMpg-OPin solid.Do not quench. (Risk of thermal runaway). Keep in original sealed vial. Place in a secondary shatterproof container.Lab-pack for direct High-Temperature Incineration.

Visual Workflow: Disposal & Inactivation Pathway

The following decision tree outlines the operational logic for handling this specific boronic ester waste.

WasteDisposal Start Z-D-Phe-Pro-boroMpg-OPin Waste Generation Decision Identify Waste Type Start->Decision Solid Solid Waste (Vials, PPE, Tips) Decision->Solid Contaminated Solids Liquid Liquid Solutions (Assay Buffers, Stocks) Decision->Liquid Liquid Stocks Bulk Bulk Powder (Pure API) Decision->Bulk Pure Solid PackSolid Double-bag in Rigid Chemical Waste Bin Solid->PackSolid Quench Chemical Quenching (Alkaline H2O2) Liquid->Quench PackBulk Seal in Original Vial & Secondary Container Bulk->PackBulk PackLiquid Neutralize & Transfer to HDPE Aqueous Waste Quench->PackLiquid Incinerate High-Temperature Incineration (>1000°C) PackSolid->Incinerate PackLiquid->Incinerate PackBulk->Incinerate

Workflow for the segregation, chemical quenching, and disposal of Z-D-Phe-Pro-boroMpg-OPin.

Sources

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